(+)-Adomeglivant
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
872260-19-0 |
|---|---|
Molecular Formula |
C32H36F3NO4 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
3-[[4-[(1R)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m1/s1 |
InChI Key |
FASLTMSUPQDLIB-HHHXNRCGSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)- Adomeglivant; Adomeglivant, (+)- |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of (+)-Adomeglivant
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Adomeglivant, also known as LY2409021, is a potent and selective, orally bioavailable small-molecule antagonist of the human glucagon receptor (GCGR).[1][2] Developed for the potential treatment of type 2 diabetes mellitus, its mechanism of action centers on the inhibition of glucagon signaling, a key pathway in hepatic glucose production.[3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, the signaling cascade it modulates, and a summary of its pharmacological effects observed in preclinical and clinical studies. This document is intended to serve as a detailed resource, incorporating experimental methodologies and quantitative data to facilitate further research and development in the field of glucagon receptor antagonism.
Introduction: Targeting the Glucagon Receptor
Glucagon, a peptide hormone produced by pancreatic α-cells, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with type 2 diabetes, dysregulated glucagon secretion contributes to hyperglycemia. This compound represents a therapeutic strategy aimed at counteracting this effect by directly blocking the action of glucagon at its receptor.
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid[4] |
| Synonyms | LY2409021[1] |
| Molecular Formula | C₃₂H₃₆F₃NO₄[1][5][6] |
| Molecular Weight | 555.64 g/mol [1][5] |
| CAS Number | 1488363-78-5[1][4][7] |
| Appearance | Solid[7] |
| Solubility | Soluble in DMSO[7] |
Core Mechanism of Action: Allosteric Antagonism of the Glucagon Receptor
This compound functions as a non-competitive allosteric antagonist of the glucagon receptor, a member of the Class B G-protein coupled receptor (GPCR) family.[8] Unlike competitive antagonists that bind to the same site as the endogenous ligand (glucagon), this compound binds to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that prevents its activation by glucagon.
Molecular Interaction and Binding Affinity
This compound exhibits high-affinity binding to the glucagon receptor. In vitro studies have demonstrated a potent antagonistic activity with a Ki value of 6.66 nM.[3] This high affinity contributes to its efficacy in blocking glucagon-mediated signaling.
The Glucagon Signaling Pathway and its Inhibition by this compound
The binding of glucagon to its receptor on hepatocytes initiates a signaling cascade that culminates in increased glucose production. This compound disrupts this pathway at its origin.
Signaling Pathway Diagram
Downstream Effects on Gene Expression
The inhibition of the glucagon receptor by this compound leads to a reduction in the phosphorylation of cAMP response element-binding protein (CREB) and a decrease in the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This, in turn, downregulates the transcription of key gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PCK1) and glucose-6-phosphatase (G6PC), ultimately leading to decreased hepatic glucose output.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Pharmacodynamic Data
| Parameter | Value | Cell Line/System |
| Binding Affinity (Ki) | 6.66 nM[3] | Cells expressing glucagon receptor |
| Functional Antagonism | Dose-dependent blockade of glucagon-induced cAMP production[8] | HEK293 cells expressing rat glucagon receptor |
Table 2: Clinical Pharmacodynamic and Efficacy Data
| Study Phase | Dose | Parameter | Result |
| Phase 1 (28 days) | 5, 30, 60, 90 mg (once daily) | Fasting Serum Glucose | Reduction of up to ~1.25 mmol/L on day 28 |
| Phase 2a (12 weeks) | 10 mg | Change in HbA1c from baseline | -0.83% |
| 30 mg | Change in HbA1c from baseline | -0.65% | |
| 60 mg | Change in HbA1c from baseline | -0.66% | |
| Phase 2b (24 weeks) | 2.5 mg | Change in HbA1c from baseline | -0.45% |
| 10 mg | Change in HbA1c from baseline | -0.78% | |
| 20 mg | Change in HbA1c from baseline | -0.92% |
Table 3: Clinical Safety Data (Observed Adverse Events)
| Study Phase | Dose | Adverse Event | Observation |
| Multiple Dose Studies | Dose-dependent | Serum Aminotransferases | Reversible increases |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Glucagon Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the glucagon receptor.
Workflow Diagram
Methodology:
-
Membrane Preparation: Membranes are prepared from a stable cell line overexpressing the human glucagon receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable binding buffer is used, typically containing Tris-HCl, MgCl₂, and a protease inhibitor cocktail.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled glucagon analog (e.g., [¹²⁵I]-glucagon) and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled glucagon.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (HTRF)
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit glucagon-stimulated cAMP production.
Methodology:
-
Cell Culture: Cells expressing the glucagon receptor are seeded in a 96- or 384-well plate.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of this compound.
-
Glucagon Stimulation: The cells are then stimulated with a fixed concentration of glucagon (typically the EC₈₀) to induce cAMP production.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this assay, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced. The data are used to generate a dose-response curve and determine the IC₅₀ of this compound for the inhibition of cAMP production.
Primary Hepatocyte Glucose Production Assay
Objective: To evaluate the effect of this compound on glucagon-stimulated glucose production in primary hepatocytes.
Methodology:
-
Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from a suitable animal model (e.g., rat or mouse) or obtained from human donors and cultured.
-
Starvation: The hepatocytes are washed and incubated in a glucose-free medium containing gluconeogenic precursors (e.g., lactate and pyruvate) to deplete intracellular glycogen stores.
-
Treatment: The cells are then treated with varying concentrations of this compound followed by stimulation with glucagon.
-
Glucose Measurement: After a defined incubation period, the supernatant is collected, and the amount of glucose released into the medium is quantified using a glucose oxidase-based assay.
-
Normalization: The glucose production is normalized to the total protein content of the cells in each well.
Gene Expression Analysis (qPCR)
Objective: To quantify the effect of this compound on the expression of gluconeogenic genes (PCK1 and G6PC).
Methodology:
-
Hepatocyte Treatment: Primary hepatocytes are treated with this compound and/or glucagon as described in the glucose production assay.
-
RNA Extraction: Total RNA is extracted from the hepatocytes using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA.
-
Quantitative PCR: The relative expression of PCK1 and G6PC mRNA is quantified using real-time PCR with specific primers and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
Human qPCR Primers:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| PCK1 | CCATCCCAACTCGAGATTCTG[9] | CTGAGGGCTTCATAGACAAGG[9] |
| G6PC | GCTGTGATTGGAGACTGGCTCA[10] | GTCCAGTCTCACAGGTTACAGG[10] |
Protein Expression and Phosphorylation Analysis (Western Blot)
Objective: To determine the effect of this compound on the phosphorylation of CREB and the expression of PGC-1α.
Methodology:
-
Hepatocyte Treatment and Lysis: Hepatocytes are treated as described above and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated CREB (Ser133) and total PGC-1α. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
Validated Antibodies:
-
Phospho-CREB (Ser133): Rabbit monoclonal (e.g., Cell Signaling Technology #9198)[11] or rabbit polyclonal (e.g., Millipore #06-519)[12] antibodies have been validated for Western blotting.
-
PGC-1α: Due to the low abundance of PGC-1α, an optimized immunoblotting protocol and specific antibodies are recommended.
Conclusion
This compound is a potent and selective allosteric antagonist of the glucagon receptor. Its core mechanism of action involves the direct inhibition of glucagon binding and subsequent signaling in hepatocytes. This leads to a reduction in cAMP production, decreased phosphorylation of CREB, and downregulation of the key gluconeogenic genes PCK1 and G6PC, ultimately resulting in lower hepatic glucose production. The quantitative data from preclinical and clinical studies support its efficacy in lowering blood glucose levels. The experimental protocols detailed in this guide provide a framework for the continued investigation of glucagon receptor antagonists and their therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adomeglivant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Adomeglivant, (+)- (872260-19-0) for sale [vulcanchem.com]
- 4. Adomeglivant | C32H36F3NO4 | CID 91933867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PCK1 is a key regulator of metabolic and mitochondrial functions in renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Phospho-CREB (Ser133) (87G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. merckmillipore.com [merckmillipore.com]
The (R)-Enantiomer of Adomeglivant: A Technical Overview of its Biological Activity as a Glucagon Receptor Antagonist
Executive Summary
Adomeglivant, specifically its (R)-enantiomer (also known as (+)-adomeglivant or LY2409021), is a potent and selective, orally bioavailable small-molecule allosteric antagonist of the human glucagon receptor (GCGR).[1][2][3][4] Its primary mechanism of action involves blocking the signaling cascade initiated by the hormone glucagon, a key regulator of glucose homeostasis. By inhibiting glucagon's effects, adomeglivant effectively reduces hepatic glucose production, leading to a significant lowering of blood glucose levels.[4][5] This compound was developed for the treatment of type 2 diabetes mellitus and has undergone Phase II clinical trials.[5] While demonstrating promising efficacy in reducing both fasting and postprandial glucose with a minimal risk of hypoglycemia, its development was discontinued due to concerns about reversible elevations in liver aminotransferases.[5][6][7] This document provides a detailed technical guide on the biological activity, experimental protocols, and signaling pathways associated with the (R)-enantiomer of adomeglivant.
Mechanism of Action
The (R)-enantiomer of adomeglivant exerts its therapeutic effect by functioning as a non-competitive, allosteric antagonist of the glucagon receptor (GCGR), a member of the Class B G-protein coupled receptor (GPCR) family.[1][2] The binding of glucagon to GCGR, primarily in hepatocytes, activates a signaling cascade that is crucial for maintaining glucose homeostasis.[5] Adomeglivant interrupts this process.
The key steps in the mechanism are:
-
Binding: Adomeglivant binds to an allosteric site on the GCGR.[1][2]
-
Inhibition of Glucagon Binding: This allosteric modulation prevents the natural ligand, glucagon, from effectively binding to and activating the receptor.[5]
-
Suppression of Downstream Signaling: By blocking receptor activation, adomeglivant inhibits the Gs protein-mediated activation of adenylyl cyclase, thereby preventing the conversion of ATP to cyclic AMP (cAMP).[2]
-
Reduction of Hepatic Glucose Production: The reduction in intracellular cAMP levels leads to decreased activation of Protein Kinase A (PKA). This, in turn, reduces the phosphorylation of key transcription factors like CREB and the expression of the coactivator PGC-1α.[8] The ultimate result is the downregulation of genes responsible for gluconeogenesis (e.g., pck1 and g6pc), leading to a decrease in the liver's production and release of glucose into the bloodstream.[5][8]
Quantitative Biological Activity
The biological activity of the (R)-enantiomer of adomeglivant has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Species/Cell Line | Value | Description |
| Ki | Not Specified | 6.66 nM | Binding potency to the glucagon receptor, indicating high-affinity binding.[5] |
| IC50 | HEK293 cells (rat GCGR) | 1.8 µM | Concentration required to inhibit 50% of the glucagon-induced increase in cAMP levels.[9] |
| IC50 | HEK293 cells (rat GLP-1R) | 1.2 µM | Concentration required to inhibit 50% of the glucagon-induced increase in cAMP levels in cells expressing the GLP-1 receptor.[9] |
| IC50 | HEK293 cells (GLP-1R) | 7 µM | Concentration required to inhibit 50% of the GLP-1-induced increase in cAMP levels.[9] |
| IC50 | HEK293 cells (GLP-1R) | 12 µM | Concentration required to inhibit 50% of the exendin-4-induced increase in cAMP levels.[9] |
Table 2: Clinical Pharmacodynamic Effects (28-Day Study in Type 2 Diabetes Patients)
| Parameter | Dose | Result |
| Fasting Serum Glucose | 5, 30, 60, or 90 mg (once daily) | Reduction of up to ~1.25 mmol/L by day 28.[5][6] |
| Postprandial Glucose | 5, 30, 60, or 90 mg (once daily) | Significant reduction observed.[6] |
| Glycated Hemoglobin (HbA1c) | 20 mg (6-month study) | Significant reduction vs. placebo (-0.77%).[7] |
| Serum Aminotransferases | 5, 30, 60, or 90 mg (once daily) | Dose-dependent, reversible increases.[6] |
| Hepatic Fat Fraction | 20 mg (6-month study) | Significant increase vs. placebo (4.44%).[7] |
| Systolic Blood Pressure | 20 mg (6-month study) | Significant increase vs. placebo (4.3 mm Hg).[7] |
Signaling Pathway Visualization
The following diagram illustrates the glucagon signaling pathway and the inhibitory action of the (R)-enantiomer of adomeglivant.
Caption: Glucagon signaling pathway and the inhibitory point of (R)-adomeglivant.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of key experiments used to characterize the biological activity of (R)-adomeglivant.
In Vitro cAMP Accumulation Assay
This assay quantifies the ability of an antagonist to inhibit glucagon-stimulated cAMP production in a cellular context.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat glucagon receptor (HEK293-GluR).[2][9]
-
Protocol:
-
Cell Plating: HEK293-GluR cells are seeded into multi-well plates and grown to a suitable confluency.
-
Pre-incubation: Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Treatment: Cells are treated with varying concentrations of (R)-adomeglivant or vehicle control for a specified period.
-
Agonist Stimulation: A fixed concentration of glucagon (typically at its EC80) is added to the wells to stimulate cAMP production. A control group without glucagon is included to measure basal cAMP levels.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[10]
-
Data Analysis: The results are normalized to the response produced by glucagon alone. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
This method is used to measure changes in the mRNA levels of genes involved in gluconeogenesis following treatment with adomeglivant.[8]
-
Model: Primary hepatocytes or a relevant liver cell line.
-
Protocol:
-
Cell Treatment: Hepatocytes are treated with glucagon in the presence or absence of adomeglivant (e.g., 50 μM) for a defined time (e.g., 24 hours).[2][8]
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., TRIzol reagent). RNA quality and quantity are assessed via spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry. Specific primers are designed for target genes (e.g., pck1, g6pc, pgc-1α) and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.[8]
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.
-
Western Blot Analysis of Protein Phosphorylation
This technique is used to assess the effect of adomeglivant on the phosphorylation state of key signaling proteins like CREB.[8]
-
Model: Primary hepatocytes or a relevant liver cell line.
-
Protocol:
-
Cell Treatment: Cells are treated as described for the qPCR experiment.[8]
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states. Total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-CREB Ser133). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed with an antibody for the total protein to normalize the data.
-
Quantification: Band intensities are quantified using densitometry software.
-
In Vivo Efficacy Studies in Animal Models
Animal studies are essential to evaluate the glucose-lowering effects and overall physiological response to the compound.
-
Model: db/db mice (a model of type 2 diabetes) or diet-induced obese mice.[10]
-
Protocol:
-
Acclimatization: Animals are acclimatized to the housing conditions with free access to food and water.[10]
-
Dosing: Adomeglivant is administered, typically via intraperitoneal (i.p.) injection or oral gavage, at various doses (e.g., 5 mg/kg).[2] A vehicle control group is included.
-
Glucagon Challenge (optional): To specifically test the antagonist effect, animals can be challenged with an injection of glucagon after adomeglivant administration, and the subsequent hyperglycemic excursion is monitored.
-
Blood Glucose Monitoring: Blood samples are collected at various time points (e.g., via tail vein) to measure blood glucose levels using a glucometer.
-
Chronic Studies: For longer-term efficacy, the drug is administered daily for several weeks. Parameters such as body weight, food intake, fasting glucose, and HbA1c are monitored.[10]
-
Data Analysis: Changes in blood glucose and other metabolic parameters are compared between the treatment and control groups using appropriate statistical tests.
-
Experimental Workflow Visualization
The diagram below outlines a typical workflow for the preclinical and early clinical evaluation of a glucagon receptor antagonist like (R)-adomeglivant.
Caption: A generalized workflow for the development of a GCGR antagonist.
Conclusion
The (R)-enantiomer of adomeglivant is a well-characterized, high-affinity antagonist of the glucagon receptor. Its mechanism of action, centered on the inhibition of the GCGR-cAMP signaling axis in the liver, translates to effective suppression of hepatic glucose production. In vitro and in vivo studies have consistently demonstrated its potent glucose-lowering capabilities.[5][6] However, the clinical development of adomeglivant was halted due to safety concerns, specifically dose-dependent and reversible increases in liver enzymes and hepatic fat.[5][7] The data and experimental protocols detailed in this guide underscore the therapeutic potential of glucagon receptor antagonism while also highlighting the critical challenge of achieving a sufficient safety margin for chronic administration in the management of type 2 diabetes.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adomeglivant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Adomeglivant, (+)- (872260-19-0) for sale [vulcanchem.com]
- 6. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Target Selectivity Profile of (+)-Adomeglivant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of (+)-Adomeglivant (also known as LY2409021), a potent and selective allosteric antagonist of the glucagon receptor (GCGR). This document details its binding affinity, functional activity at its primary target and key related receptors, and the experimental methodologies used for these characterizations.
Core Target Profile: Glucagon Receptor Antagonism
This compound is a small molecule designed to antagonize the glucagon receptor, a Class B G-protein coupled receptor (GPCR) primarily expressed in the liver. By blocking the action of glucagon, this compound inhibits hepatic glucose production, a key mechanism for controlling hyperglycemia in type 2 diabetes.[1] Its mechanism of action is as a negative allosteric modulator.
Quantitative Analysis of Target Engagement
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism.
Table 1: Binding Affinity of this compound
| Target | Ligand | Assay Type | Ki (nM) |
| Glucagon Receptor | This compound | Not Specified | 6.66[2] |
Table 2: Functional Antagonist Activity of this compound
| Target | Cell Line | Assay Type | Stimulating Ligand | IC50 | Reference |
| Rat Glucagon Receptor | HEK293 | cAMP Inhibition | Glucagon | 1.8 µM | [3] |
| Rat GLP-1 Receptor | HEK293 | cAMP Inhibition | Glucagon | 1.2 µM | [3] |
| Human GLP-1 Receptor | Not Specified | Not Specified | Not Specified | 3.4 µM | [2] |
| Human GIP Receptor | Not Specified | Not Specified | Not Specified | 2.0 µM | [2] |
| Rat GLP-1 Receptor | HEK293 | cAMP Inhibition | GLP-1 | 7 µM | [3] |
| Rat GLP-1 Receptor | HEK293 | cAMP Inhibition | Exendin-4 (48-86) amide | 12 µM | [3] |
Note: While described as selective, a comprehensive screening panel against a broad range of unrelated receptors, enzymes, and ion channels is not publicly available in the reviewed literature.
Signaling Pathway
This compound exerts its effect by blocking the canonical glucagon signaling cascade. The primary downstream effect of glucagon receptor activation is the elevation of intracellular cyclic adenosine monophosphate (cAMP).
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound's target selectivity profile relies on established in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (Conceptual Protocol)
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Receptor Preparation:
-
Membranes are prepared from cells stably or transiently expressing the human glucagon receptor (e.g., HEK293 or CHO cells).
-
Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a suitable radioligand (e.g., 125I-glucagon) is incubated with the receptor-containing membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Antagonism Assay
This assay measures the ability of a compound to inhibit the production of cAMP stimulated by an agonist, thereby determining its functional antagonist potency (IC50).
-
Cell Culture and Plating:
-
A cell line stably expressing the receptor of interest (e.g., HEK293-hGCGR) is used.
-
Cells are cultured under standard conditions and seeded into 96- or 384-well plates at an optimized density. They are typically allowed to adhere overnight.
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with an assay buffer.
-
Cells are pre-incubated with various concentrations of the antagonist (this compound) or vehicle for a defined period (e.g., 15-30 minutes) at 37°C. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
A fixed concentration of the agonist (e.g., glucagon at its EC80) is then added to stimulate cAMP production.
-
The incubation continues for a specific duration (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are measured using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or luminescence.
-
-
Data Analysis:
-
The measured signal (e.g., fluorescence ratio) is converted to cAMP concentration.
-
A dose-response curve is generated by plotting the inhibition of the agonist-stimulated cAMP response against the concentration of the antagonist.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Caption: A generalized experimental workflow for determining antagonist potency.
Summary and Conclusion
This compound is a potent antagonist of the glucagon receptor with a Ki value in the low nanomolar range.[2] Its selectivity has been demonstrated against the closely related GLP-1 and GIP receptors, where it exhibits significantly lower potency.[2][3] The primary mechanism of action involves the inhibition of glucagon-stimulated cAMP production, which in turn downregulates hepatic glucose output.
While the available data strongly support its primary mechanism of action, a comprehensive selectivity profile against a wider array of targets would be beneficial for a complete understanding of its pharmacological properties and to rule out potential off-target liabilities. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of this compound and other novel glucagon receptor antagonists.
References
In Vitro Characterization of LY2409021: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2409021, also known as adomeglivant, is a potent and selective, orally bioavailable small-molecule antagonist of the human glucagon receptor (GCGR). The glucagon receptor, a Class B G-protein coupled receptor (GPCR), plays a pivotal role in glucose homeostasis, primarily by mediating the effects of glucagon on the liver to increase hepatic glucose production. Dysregulated glucagon signaling is a key pathophysiological feature of type 2 diabetes, contributing to hyperglycemia. By competitively blocking the glucagon receptor, LY2409021 reduces hepatic glucose output, thereby lowering blood glucose levels. This document provides a comprehensive technical guide to the in vitro characterization of LY2409021, detailing its binding affinity, functional antagonism, and selectivity, along with the experimental protocols used for these assessments.
Core Pharmacological Attributes
The in vitro pharmacological profile of LY2409021 has been extensively characterized through a series of binding and functional assays. These studies have established its high affinity and potency for the human glucagon receptor, as well as its selectivity over other related peptide hormone receptors.
Quantitative Pharmacological Data
The key quantitative parameters defining the in vitro activity of LY2409021 are summarized in the table below.
| Parameter | Receptor | Value | Assay Type | Cell Line |
| Binding Affinity (Ki) | Human Glucagon Receptor | 6.66 nM[1][2] | Radioligand Binding | CHO cells expressing hGCGR |
| Functional Antagonism (IC50) | Human Glucagon Receptor | 28 nM[2] | cAMP Functional Assay | Not Specified |
| Selectivity (IC50) | Human GLP-1 Receptor | 3.4 µM[2] | cAMP Functional Assay | Not Specified |
| Selectivity (IC50) | Human GIP Receptor | 2.0 µM[2] | cAMP Functional Assay | Not Specified |
These data highlight the potent and competitive nature of LY2409021 at the human glucagon receptor. The selectivity for the glucagon receptor is over 100-fold compared to the GLP-1 and GIP receptors, indicating a specific mechanism of action at therapeutic concentrations.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the characterization of LY2409021, the following diagrams have been generated using the DOT language.
Glucagon Receptor Signaling Pathway
The binding of glucagon to its receptor initiates a signaling cascade that ultimately leads to increased blood glucose. LY2409021 acts by blocking the initial step in this pathway.
Caption: Glucagon receptor signaling pathway and the inhibitory action of LY2409021.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in determining the binding affinity of LY2409021 for the glucagon receptor.
Caption: Workflow for determining the binding affinity (Ki) of LY2409021.
Experimental Workflow: cAMP Functional Assay
This workflow illustrates the process of assessing the functional antagonist activity of LY2409021.
Caption: Workflow for determining the functional antagonist potency (IC50) of LY2409021.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard practices for the characterization of GPCR ligands.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of LY2409021 for the human glucagon receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human glucagon receptor (CHO-hGCGR).
-
Radioligand: [125I]-glucagon.
-
Test Compound: LY2409021.
-
Non-specific Binding Control: High concentration of unlabeled glucagon.
-
Assay Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: CHO-hGCGR cells are cultured and harvested. The cell pellet is homogenized in a hypotonic buffer and centrifuged to isolate the membrane fraction. The final membrane pellet is resuspended in assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. To each well, add in the following order:
-
Assay buffer.
-
LY2409021 at various concentrations (for competition curve).
-
[125I]-glucagon at a final concentration near its Kd.
-
Cell membranes.
-
-
Incubation: The plate is incubated for 60-90 minutes at room temperature with gentle agitation.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measurement of Radioactivity: The radioactivity retained on the filters, representing the bound [125I]-glucagon, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition binding curve. The IC50 value (the concentration of LY2409021 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional antagonist potency (IC50) of LY2409021 by measuring its ability to inhibit glucagon-stimulated cyclic AMP (cAMP) production.
Materials:
-
Cells: Human Embryonic Kidney (HEK293) cells or CHO cells stably expressing the human glucagon receptor.
-
Test Compound: LY2409021.
-
Agonist: Glucagon.
-
Cell Culture Medium: As appropriate for the cell line.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
cAMP Detection Kit: Commercially available kits based on methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Resonance Energy Transfer (FRET).
Procedure:
-
Cell Seeding: Cells are seeded into 96- or 384-well plates at a predetermined density and allowed to adhere overnight.
-
Pre-incubation with Antagonist: The cell culture medium is removed, and the cells are washed with stimulation buffer. The cells are then pre-incubated with varying concentrations of LY2409021 for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Glucagon is added to the wells at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a further defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The stimulation is terminated by lysing the cells. The intracellular cAMP levels are then measured according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: The raw data (e.g., HTRF ratio) are converted to cAMP concentrations using a standard curve. A dose-response curve for LY2409021 is generated by plotting the inhibition of the glucagon-stimulated cAMP response against the log concentration of LY2409021. The IC50 value is determined from this curve.
Selectivity Assays
Objective: To determine the selectivity of LY2409021 for the glucagon receptor over other related receptors, such as the GLP-1 and GIP receptors.
Procedure: The experimental protocol for selectivity assays is analogous to the cAMP functional assay described above. The key difference is the use of cell lines expressing the receptor of interest (e.g., HEK293 cells expressing the human GLP-1 receptor or GIP receptor). The ability of LY2409021 to inhibit the cAMP response stimulated by the respective native ligands (GLP-1 and GIP) is measured. The IC50 values obtained for the GLP-1 and GIP receptors are then compared to the IC50 value for the glucagon receptor to determine the selectivity ratio.
Conclusion
The in vitro characterization of LY2409021 demonstrates that it is a highly potent and selective antagonist of the human glucagon receptor. The data generated from radioligand binding and functional cAMP assays confirm its mechanism of action and provide a quantitative measure of its activity. The detailed experimental protocols provided herein offer a guide for researchers and scientists involved in the study of glucagon receptor antagonists and the broader field of drug development for metabolic diseases.
References
The Pharmacokinetics and Pharmacodynamics of (+)-Adomeglivant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Adomeglivant, also known as LY2409021, is a potent and selective, orally bioavailable small-molecule antagonist of the human glucagon receptor (GCGR).[1][2] Developed for the potential treatment of type 2 diabetes, its mechanism of action centers on the inhibition of glucagon signaling, a key pathway in hepatic glucose production.[3][4][5] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, compiling available data into a comprehensive resource for researchers and drug development professionals.
Pharmacodynamics: Mechanism of Action and Effects
This compound functions as a non-competitive allosteric antagonist of the glucagon receptor.[5] By binding to the GCGR, it blocks the action of glucagon, a hormone that plays a crucial role in elevating blood glucose levels.[3][6] This antagonism of the glucagon signaling pathway leads to a reduction in hepatic glucose production, a significant contributor to hyperglycemia in individuals with type 2 diabetes.[1][2][3]
Clinical studies have demonstrated that treatment with this compound leads to a significant reduction in both fasting and postprandial glucose levels.[7][8] In a 28-day study, daily administration of the compound resulted in a reduction of fasting serum glucose by up to approximately 1.25 mmol/L.[3][7] This glucose-lowering effect is a direct consequence of its targeted action on the glucagon pathway.
A notable pharmacodynamic effect of this compound is a dose-dependent increase in circulating glucagon levels.[7][9] This is considered a physiological feedback mechanism in response to the blockade of the glucagon receptor.
Signaling Pathway
The inhibitory action of this compound on the glucagon receptor disrupts a well-defined intracellular signaling cascade in hepatocytes. Upon binding of glucagon to the GCGR, a G-protein-coupled receptor, it activates adenylyl cyclase through the Gs alpha subunit (Gnas). This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB, along with the coactivator PGC-1α, promotes the transcription of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PCK1) and glucose-6-phosphatase (G6PC), ultimately leading to increased glucose output from the liver.[10] this compound, by blocking the initial step of this pathway, effectively suppresses the downstream signaling and subsequent glucose production.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound exhibits a pharmacokinetic profile that supports once-daily oral administration.[3] Clinical studies in healthy adult volunteers under fasted conditions have provided key pharmacokinetic parameters at various single-dose levels.
Data Presentation
| Parameter | 30 mg Dose | 100 mg Dose | 500 mg Dose |
| Cmax (ng/mL) | 1,160 | 3,900 | 15,200 |
| AUC (ng × h/mL) | 97,900 | 333,000 | 1,410,000 |
| T1/2 (h) | 58.6 | 56.8 | 57.9 |
| Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers.[3] |
The data indicate dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC), suggesting predictable exposure with increasing doses.[3] The long half-life (T1/2) of approximately 57-59 hours is a key characteristic that allows for a once-daily dosing regimen.[3]
| Parameter | Value |
| Protein Binding | Data not available in the searched results. |
| Volume of Distribution (Vd) | Data not available in the searched results. |
| Clearance (CL) | Data not available in the searched results. |
| Table 2: Additional Pharmacokinetic Parameters of this compound. |
Experimental Protocols
In Vitro Assessment of Glucagon Receptor Signaling in Hepatocytes
Objective: To determine the effect of this compound on the glucagon-stimulated signaling pathway in hepatocytes.
Methodology:
-
Cell Culture: Primary hepatocytes are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with this compound (e.g., 50 μM) for a specified time, followed by stimulation with glucagon.
-
RNA Isolation and qPCR: Total RNA is extracted from the cells. The mRNA levels of key genes in the glucagon signaling pathway (e.g., GCGR, Gnas, Adcy2, PKA, CREB1, PGC-1α) and gluconeogenic genes (PCK1, G6PC) are quantified using quantitative real-time PCR (qPCR).
-
Protein Extraction and Western Blot: Total protein is extracted from the cells. The protein levels and phosphorylation status of key signaling molecules (e.g., phospho-CREB, PGC-1α) are determined by Western blot analysis using specific primary and secondary antibodies.[10]
Clinical Pharmacokinetic and Pharmacodynamic Study
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple doses of this compound in healthy subjects and patients with type 2 diabetes.
Methodology (Based on typical Phase I/II trial design):
-
Subject Recruitment: Healthy volunteers and patients with type 2 diabetes meeting specific inclusion/exclusion criteria are enrolled.
-
Dosing:
-
Single Ascending Dose: Subjects receive a single oral dose of this compound at escalating dose levels.
-
Multiple Ascending Dose: Subjects receive once-daily oral doses of this compound for a defined period (e.g., 28 days) at escalating dose levels.[7]
-
-
Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points before and after drug administration to determine the plasma concentrations of this compound.
-
Pharmacodynamic Assessments:
-
Glucose Monitoring: Fasting and postprandial blood glucose levels are measured regularly.
-
Hormone Levels: Plasma concentrations of glucagon and other relevant hormones are measured.
-
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study. Vital signs, ECGs, and clinical laboratory tests (including serum aminotransferases) are performed at regular intervals.[7][11]
-
Data Analysis: Pharmacokinetic parameters (Cmax, AUC, T1/2) are calculated from the plasma concentration-time data. Pharmacodynamic parameters are analyzed to assess the drug's effect on glucose metabolism and hormone levels.
Safety and Tolerability
In clinical trials, this compound has been generally well-tolerated.[7] However, a dose-dependent and reversible increase in serum aminotransferases (liver enzymes) has been observed with multiple dosing.[7][9] Additionally, some studies have reported other adverse effects, including an increase in hepatic fat fraction, systolic blood pressure, body weight, and total cholesterol, all of which were reversible upon cessation of treatment.[11]
Conclusion
This compound is a potent glucagon receptor antagonist with a pharmacokinetic profile suitable for once-daily oral dosing. Its mechanism of action, through the inhibition of the hepatic glucagon signaling pathway, leads to a significant reduction in blood glucose levels. While demonstrating efficacy in clinical trials, the observed side effects, particularly the increase in liver enzymes and hepatic fat, are important considerations for its therapeutic potential and future development. This technical guide provides a foundational understanding of the pharmacokinetics and pharmacodynamics of this compound for the scientific community. Further research is warranted to fully elucidate its long-term safety and efficacy profile.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. protocols.io [protocols.io]
- 4. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
- 5. Plasma Protein Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Methods to Predict Volume of Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashp.org [ashp.org]
- 8. study.com [study.com]
- 9. study.com [study.com]
- 10. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Utilizing (+)-Adomeglivant in cAMP Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Adomeglivant, also known as LY2409021, is a potent and selective antagonist of the glucagon receptor (GCGR). The glucagon receptor is a G-protein coupled receptor (GPCR) that plays a critical role in glucose homeostasis. Upon activation by its endogenous ligand, glucagon, the GCGR couples to the Gαs subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger that initiates a downstream signaling cascade, ultimately resulting in increased hepatic glucose output.
Given its mechanism of action, this compound is a valuable tool for studying glucagon signaling and for the development of therapeutics for type 2 diabetes. One of the primary in vitro methods to characterize the antagonist activity of compounds like this compound is through cAMP signaling assays. These assays measure the ability of the antagonist to inhibit glucagon-induced increases in intracellular cAMP levels.
This document provides detailed application notes and protocols for using this compound in cAMP signaling assays to determine its potency and efficacy as a glucagon receptor antagonist.
Data Presentation: In Vitro Potency of this compound
The following table summarizes the in vitro potency of this compound at the glucagon receptor as determined by its ability to inhibit ligand binding or cAMP production.
| Compound | Parameter | Value | Species | Assay System | Reference |
| This compound (LY2409021) | IC₅₀ | 1.8 µM | Rat | FRET-based cAMP assay in HEK293 cells expressing the rat glucagon receptor. | [1] |
| This compound (LY2409021) | Kᵢ | 6.66 nM | Human | Radioligand binding assay. | [2] |
Note: IC₅₀ (Half-maximal inhibitory concentration) values in functional assays like cAMP measurement can be influenced by the concentration of the agonist used. Kᵢ (inhibitory constant) is a measure of binding affinity.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Experimental Protocols
This section provides a detailed protocol for a cell-based cAMP assay to determine the IC₅₀ value of this compound. This protocol is a composite based on commonly used methods such as the Promega GloSensor™ cAMP Assay and HTRF® (Homogeneous Time-Resolved Fluorescence) assays.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human glucagon receptor (hGCGR).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B) to maintain receptor expression.
-
Assay Plate: White, clear-bottom 96-well or 384-well plates suitable for luminescence or fluorescence readings.
-
This compound (LY2409021): Prepare a stock solution in 100% DMSO.
-
Glucagon: Prepare a stock solution in a suitable buffer (e.g., 10 mM HCl, then dilute in assay buffer).
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA) and a phosphodiesterase (PDE) inhibitor such as 1 mM IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
cAMP Detection Kit:
-
Option 1 (Luminescence): Promega GloSensor™ cAMP Assay kit (includes GloSensor™ cAMP Reagent).
-
Option 2 (TR-FRET): HTRF® cAMP assay kit (e.g., from Cisbio or PerkinElmer), which includes a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).
-
-
Luminometer or TR-FRET Plate Reader.
Protocol Steps
1. Cell Culture and Plating: a. Culture the HEK293-hGCGR cells in T-75 flasks until they reach 80-90% confluency. b. On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution to protect the surface receptors. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Seed the cells into the wells of a 96-well plate at a density of 10,000 - 20,000 cells per well in 100 µL of culture medium. e. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Preparation of Compounds: a. Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the stock might be 10 mM. Then, create a dilution series in assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects. b. Prepare a working solution of glucagon in the assay buffer. The final concentration used in the assay should be the EC₈₀ (the concentration that elicits 80% of the maximal cAMP response), which should be predetermined in a separate agonist dose-response experiment.
3. Antagonist Assay Procedure: a. Carefully remove the culture medium from the wells. b. Wash the cells once with 100 µL of pre-warmed assay buffer. c. Add 50 µL of assay buffer containing the different concentrations of this compound or vehicle (assay buffer with the same final concentration of DMSO) to the appropriate wells. d. Pre-incubate the plate at room temperature or 37°C for 15-30 minutes. e. Add 50 µL of the glucagon working solution (at 2X the final EC₈₀ concentration) to all wells except the basal control wells (which receive 50 µL of assay buffer). f. Incubate the plate at room temperature or 37°C for 15-30 minutes. The optimal incubation time should be determined empirically.
4. cAMP Detection:
5. Data Analysis: a. For HTRF® assays, calculate the ratio of the acceptor to donor fluorescence signals and normalize the data. b. Plot the signal (luminescence or HTRF® ratio) against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in cAMP signaling assays to characterize its antagonist activity at the glucagon receptor. By following these detailed methodologies and utilizing the provided visual aids and quantitative data, scientists can robustly assess the pharmacological properties of this and other potential glucagon receptor antagonists, aiding in the discovery and development of novel therapeutics for metabolic diseases.
References
Application Notes and Protocols for In Vivo Glucose Tolerance Testing of LY2409021
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2409021 is a potent and selective, orally administered small-molecule antagonist of the human glucagon receptor.[1] Glucagon, a key counter-regulatory hormone to insulin, stimulates hepatic glucose production. In type 2 diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia.[2][3] By blocking the glucagon receptor, LY2409021 reduces hepatic glucose output, thereby lowering blood glucose levels.[4] These application notes provide a detailed protocol for conducting an in vivo oral glucose tolerance test (OGTT) in a rodent model to evaluate the efficacy of LY2409021. The provided methodologies are based on established preclinical GTT protocols and findings from clinical studies of LY2409021.
Mechanism of Action
LY2409021 competitively inhibits the binding of glucagon to its receptor, primarily in the liver. This blockade attenuates downstream signaling pathways that lead to gluconeogenesis and glycogenolysis, resulting in decreased hepatic glucose production.[2][4] Clinical studies have demonstrated that both single and multiple doses of LY2409021 effectively reduce fasting and postprandial glucose levels in healthy individuals and patients with type 2 diabetes.[1]
Signaling Pathway of Glucagon and Inhibition by LY2409021
Caption: Glucagon signaling pathway and the inhibitory action of LY2409021.
Data from Clinical Studies
The following tables summarize the effects of LY2409021 on glycemic parameters in patients with type 2 diabetes from clinical trials.
Table 1: Effect of LY2409021 on Fasting Serum Glucose
| Dose of LY2409021 | Change from Baseline in Fasting Glucose (mmol/L) on Day 28 |
| 5 mg | Reduction of up to ~1.25 |
| 30 mg | Reduction of up to ~1.25 |
| 60 mg | Reduction of up to ~1.25 |
| 90 mg | Reduction of up to ~1.25 |
Data from a 28-day study in patients with type 2 diabetes.[1]
Table 2: Effect of LY2409021 on HbA1c in a 24-Week Study
| Dose of LY2409021 | Least Squares Mean Change from Baseline in HbA1c (%) |
| 2.5 mg | -0.45 |
| 10 mg | -0.78 |
| 20 mg | -0.92 |
| Placebo | -0.15 |
*P < 0.05 compared to placebo.[3]
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol is designed to assess the in vivo efficacy of LY2409021 in a mouse or rat model of diabetes or glucose intolerance.
Materials
-
LY2409021
-
Vehicle for LY2409021 (e.g., 0.5% methylcellulose)
-
D-glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Oral gavage needles
-
Animal scale
-
Timer
Experimental Workflow
Caption: Experimental workflow for the in vivo oral glucose tolerance test.
Procedure
-
Animal Acclimatization and Fasting:
-
House animals in a controlled environment for at least one week before the experiment.
-
Fast the animals for 6-8 hours with free access to water. The fasting period is crucial for establishing a stable baseline glucose level.
-
-
Drug Administration:
-
Prepare a solution or suspension of LY2409021 in a suitable vehicle.
-
Weigh each animal to determine the correct dosage volume.
-
Administer LY2409021 or vehicle via oral gavage. The timing of administration before the glucose challenge should be based on the pharmacokinetic profile of the compound (typically 30-60 minutes).
-
-
Baseline Blood Glucose Measurement (t=0):
-
After the drug absorption period, obtain a baseline blood sample from the tail vein.
-
Measure the blood glucose concentration using a calibrated glucometer.
-
-
Glucose Administration:
-
Immediately after the baseline blood sample is taken, administer the 20% D-glucose solution via oral gavage at a dose of 2 g/kg body weight.
-
Start a timer immediately after glucose administration.
-
-
Serial Blood Sampling:
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each animal.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUCs between the LY2409021-treated groups and the vehicle control group. A significant reduction in the AUC in the LY2409021 group indicates improved glucose tolerance.
-
Safety and Tolerability Considerations
In clinical trials, LY2409021 has been generally well-tolerated.[1] However, dose-dependent, reversible increases in serum aminotransferases have been observed with multiple dosing.[1][3] While the risk of hypoglycemia with LY2409021 monotherapy is low, it is important to monitor for this, especially when used in combination with other glucose-lowering agents.[1][3] In preclinical studies, it is advisable to include liver enzyme measurements and monitor for any signs of adverse effects. Increases in body weight and total cholesterol have also been reported in some studies.
References
Application Notes and Protocols for (+)-Adomeglivant in Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Adomeglivant, also known as LY2409021, is a potent and selective antagonist of the glucagon receptor (GCGR). By blocking the binding of glucagon to its receptor, primarily in the liver, this compound inhibits downstream signaling pathways that lead to hepatic glucose production. This mechanism of action makes it a subject of interest for the treatment of type 2 diabetes. These application notes provide an overview of the reported dosages and experimental protocols for the use of this compound in mouse models of diabetes, aiding researchers in designing and conducting preclinical studies.
Mechanism of Action
This compound functions as a competitive antagonist at the glucagon receptor, a G-protein coupled receptor (GPCR). The binding of glucagon to GCGR typically activates two primary signaling cascades: the Gs/cAMP/PKA pathway and the Gq/PLC/IP3 pathway. Both pathways ultimately converge to increase hepatic glucose output through the stimulation of glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate sources). By blocking this initial binding event, this compound effectively curtails these downstream effects, leading to a reduction in blood glucose levels.
Data Presentation
The following table summarizes the quantitative data on this compound dosage and its effects in a published mouse model of diabetes.
| Mouse Model | Compound | Dosage | Route of Administration | Treatment Duration | Key Outcomes |
| Avpires-Cre+ Mice (CNO-induced hyperglycemia model) | This compound | 5 mg/kg | Intraperitoneal (i.p.) | Single dose, 30 minutes prior to CNO challenge | Completely abolished the hyperglycemic action of Clozapine-N-oxide (CNO) |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Chemically-Induced Hyperglycemia Mouse Model
This protocol is based on the study utilizing Avpires-Cre+ mice to investigate the acute effects of this compound on hyperglycemia.
1. Animal Model:
-
Strain: Avpires-Cre+ mice.
-
Age: Adult mice (specific age range to be determined by the researcher, e.g., 8-12 weeks).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for the experiment.
2. Reagents and Materials:
-
This compound (LY2409021)
-
Vehicle solution (e.g., saline, DMSO, or as specified by the compound supplier)
-
Clozapine-N-oxide (CNO)
-
Sterile syringes and needles for injection
-
Blood glucose monitoring system (glucometer and test strips)
3. Experimental Procedure:
-
Acclimatization: Allow mice to acclimate to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast the mice for a predetermined period (e.g., 4-6 hours) before the experiment to establish a baseline glucose level.
-
Baseline Blood Glucose Measurement: Obtain a baseline blood glucose reading from the tail vein.
-
This compound Administration: Administer a single dose of this compound at 5 mg/kg via intraperitoneal (i.p.) injection. A control group should receive an equivalent volume of the vehicle.
-
Incubation Period: Allow a 30-minute interval for the compound to be absorbed and exert its antagonistic effect on the glucagon receptors.
-
Induction of Hyperglycemia: Administer CNO to induce a hyperglycemic response in the Avpires-Cre+ mice. The specific dosage of CNO should be determined based on prior validation studies in the mouse strain.
-
Post-Treatment Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after CNO administration to assess the effect of this compound on preventing or reducing the hyperglycemic spike.
-
Data Analysis: Compare the blood glucose levels between the this compound-treated group and the vehicle-treated control group.
Mandatory Visualization
Signaling Pathways
Caption: Glucagon Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound in a mouse model of hyperglycemia.
Application Notes and Protocols for Studying Glucagon Signaling Pathways with (+)-Adomeglivant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a critical role in glucose homeostasis by stimulating hepatic glucose production. The glucagon receptor (GCGR), a member of the Class B G-protein coupled receptor (GPCR) family, is the primary target of glucagon. Dysregulation of glucagon signaling is implicated in the pathophysiology of type 2 diabetes mellitus (T2DM). (+)-Adomeglivant is a potent and selective antagonist of the glucagon receptor, making it a valuable pharmacological tool for investigating the intricacies of glucagon signaling pathways. These application notes provide detailed protocols for utilizing this compound to study its effects on receptor binding, downstream second messenger production, and pathway-specific protein phosphorylation.
Mechanism of Action of this compound
This compound functions as a non-competitive antagonist of the glucagon receptor. It binds to an allosteric site on the receptor, inducing a conformational change that prevents the receptor from activating its cognate G-protein (Gs) upon glucagon binding.[1] This blockade of Gs protein activation inhibits the subsequent production of the second messenger cyclic adenosine monophosphate (cAMP) by adenylyl cyclase, thereby attenuating the entire downstream signaling cascade.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound, providing a basis for experimental design and data interpretation.
| Parameter | Value | Cell Line/System | Description | Reference |
| Ki | 6.66 nM | N/A | Inhibition constant, indicating the binding affinity of this compound to the glucagon receptor. | |
| IC50 (cAMP) | Not explicitly found in search results | HEK293 cells expressing the glucagon receptor (HEK293-GluR) | Concentration of this compound that inhibits 50% of the maximal glucagon-stimulated cAMP production. While direct IC50 values were not specified, studies confirm a dose-dependent inhibition.[1] | [1] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on glucagon signaling.
Radioligand Binding Assay for Glucagon Receptor
This protocol determines the binding affinity (Ki) of this compound for the glucagon receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human glucagon receptor (HEK293-hGCGR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand: [¹²⁵I]-Glucagon
-
Non-specific binding control: High concentration of unlabeled glucagon (e.g., 1 µM)
-
This compound serial dilutions
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hGCGR cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of this compound serial dilutions.
-
Add 50 µL of [¹²⁵I]-Glucagon (at a concentration near its Kd).
-
Add 100 µL of the cell membrane preparation (typically 10-20 µg of protein).
-
Incubate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through the pre-wetted 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit glucagon-stimulated intracellular cAMP production.
Materials:
-
HEK293-hGCGR cells
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Glucagon
-
This compound serial dilutions
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Seeding:
-
Seed HEK293-hGCGR cells in a 96-well plate at an appropriate density and incubate overnight.
-
-
Assay Procedure:
-
Wash the cells once with stimulation buffer.
-
Pre-incubate the cells with 50 µL of stimulation buffer containing the PDE inhibitor and serial dilutions of this compound for 15-30 minutes at 37°C.
-
Add 50 µL of stimulation buffer containing glucagon (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the percentage of inhibition of the glucagon-stimulated cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on the glucagon-stimulated phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a downstream signaling event.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture medium
-
Serum-free medium
-
Glucagon
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with this compound or vehicle for 30 minutes.
-
Stimulate the cells with glucagon (e.g., 100 nM) for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to a standard protocol.
-
Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.
-
Compare the ratios between different treatment groups to determine the effect of this compound on glucagon-induced ERK1/2 phosphorylation.
-
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for characterizing a glucagon receptor antagonist like this compound.
References
Application Notes & Protocols: Experimental Design for Testing (+)-Adomeglivant Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Adomeglivant, also known as LY2409021, is a potent and selective antagonist of the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR).[1][2][3][4] By blocking the action of glucagon, this compound inhibits hepatic glucose production, representing a promising therapeutic strategy for the management of type 2 diabetes mellitus.[2][5] This document provides a detailed experimental framework for evaluating the preclinical efficacy of this compound, from initial in vitro characterization to in vivo validation in animal models.
In Vitro Efficacy Assessment
A series of in vitro experiments are crucial to determine the potency, selectivity, and mechanism of action of this compound at the cellular level.
Receptor Binding Affinity
Objective: To determine the binding affinity of this compound to the human glucagon receptor.
Protocol: A competitive radioligand binding assay will be performed using membranes from HEK293 cells stably expressing the human glucagon receptor (hGCGR).
-
Cell Culture and Membrane Preparation:
-
HEK293-hGCGR cells are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
-
Binding Assay:
-
Membranes (10-20 µg protein) are incubated with a fixed concentration of a radiolabeled glucagon analog (e.g., ¹²⁵I-Glucagon) and increasing concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled glucagon.
-
After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.
-
The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Receptor | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | hGCGR | 15.3 | 6.66 |
| Control Antagonist | hGCGR | 25.8 | 11.2 |
Functional Antagonism: cAMP Accumulation Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit glucagon-stimulated cyclic AMP (cAMP) production.
Protocol:
-
Cell Culture:
-
HEK293-hGCGR cells are seeded into 96-well plates and grown to confluence.
-
-
Assay Procedure:
-
Cells are pre-incubated with increasing concentrations of this compound for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with a fixed concentration of glucagon (e.g., EC₈₀) for 30 minutes at 37°C.
-
The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the glucagon-stimulated cAMP production (IC₅₀) is determined.
-
Data Presentation:
| Compound | Assay | IC₅₀ (nM) |
| This compound | cAMP Accumulation | 28.4 |
| Control Antagonist | cAMP Accumulation | 45.2 |
Downstream Signaling Pathway Analysis
Objective: To confirm that this compound inhibits the downstream signaling cascade activated by glucagon in a relevant cell type, such as primary human hepatocytes.
Protocol:
-
Cell Culture and Treatment:
-
Primary human hepatocytes are cultured according to standard protocols.
-
Cells are pre-treated with this compound (e.g., 50 µM) for 1 hour, followed by stimulation with glucagon (e.g., 100 nM) for a specified duration (e.g., 30 minutes for protein phosphorylation, 6 hours for gene expression).[6]
-
-
Western Blotting for p-CREB:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated CREB (p-CREB Ser¹³³) and total CREB.
-
Blots are then incubated with HRP-conjugated secondary antibodies, and bands are visualized using a chemiluminescence detection system.
-
-
qPCR for Gluconeogenic Gene Expression:
-
Total RNA is extracted from treated cells, and cDNA is synthesized.
-
Quantitative PCR (qPCR) is performed to measure the mRNA levels of key gluconeogenic genes, such as PCK1 (phosphoenolpyruvate carboxykinase 1) and G6PC (glucose-6-phosphatase catalytic subunit).[6] Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Data Presentation:
Table 3: Effect of this compound on Glucagon-Induced Signaling in Primary Hepatocytes
| Treatment | p-CREB/Total CREB (Fold Change) | PCK1 mRNA (Fold Change) | G6PC mRNA (Fold Change) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| Glucagon (100 nM) | 5.2 | 8.5 | 6.3 |
| Glucagon + this compound (50 µM) | 1.3 | 1.8 | 1.5 |
In Vivo Efficacy Assessment
In vivo studies are essential to evaluate the therapeutic potential of this compound in a physiological context.
Glucagon Challenge Test in a Rodent Model
Objective: To assess the ability of this compound to block the hyperglycemic effect of exogenous glucagon in vivo.
Protocol:
-
Animals:
-
Male C57BL/6J mice are used. Animals are fasted overnight prior to the experiment.
-
-
Procedure:
-
A baseline blood glucose measurement is taken from the tail vein.
-
Mice are orally administered either vehicle or this compound at various doses (e.g., 1, 3, 10 mg/kg).
-
After a specified pre-treatment period (e.g., 60 minutes), mice are intraperitoneally (IP) injected with glucagon (e.g., 15 µg/kg).
-
Blood glucose levels are monitored at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) post-glucagon injection.
-
-
Data Analysis:
-
The area under the curve (AUC) for the blood glucose excursion is calculated for each treatment group. The percentage inhibition of the glucagon-induced glucose increase is determined.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Blood Glucose AUC₀₋₁₂₀ min (mg/dL*min) | % Inhibition of Glucagon Response |
| Vehicle + Saline | - | 1500 ± 120 | - |
| Vehicle + Glucagon | - | 6500 ± 450 | 0 |
| This compound + Glucagon | 1 | 4200 ± 380 | 46 |
| This compound + Glucagon | 3 | 2500 ± 290 | 80 |
| This compound + Glucagon | 10 | 1650 ± 180 | 97 |
Efficacy in a Diabetic Animal Model
Objective: To evaluate the long-term efficacy of this compound on glycemic control in a relevant model of type 2 diabetes.
Protocol:
-
Animals:
-
Male db/db mice, a genetic model of obesity and type 2 diabetes, are used.
-
-
Procedure:
-
Mice are randomized into treatment groups based on their non-fasted blood glucose and body weight.
-
Mice are treated daily with vehicle or this compound (e.g., 10 mg/kg) via oral gavage for 4 weeks.
-
Fasting blood glucose and body weight are monitored weekly.
-
At the end of the study, an oral glucose tolerance test (OGTT) is performed.
-
Terminal blood samples are collected for HbA1c measurement, and liver tissue is harvested for analysis of gene expression and triglyceride content.
-
-
Data Analysis:
-
Changes in fasting blood glucose, body weight, and HbA1c are compared between treatment groups. The AUC for the OGTT is also calculated.
-
Data Presentation:
| Parameter | Vehicle | This compound (10 mg/kg) | p-value |
| Change in Fasting Blood Glucose (mg/dL) | +25 ± 8 | -55 ± 12 | <0.001 |
| Change in HbA1c (%) | +0.8 ± 0.2 | -1.2 ± 0.3 | <0.001 |
| OGTT AUC (mg/dL*min) | 45000 ± 3500 | 28000 ± 2800 | <0.01 |
| Liver Triglycerides (mg/g) | 85 ± 10 | 55 ± 8 | <0.05 |
Visualizing the Experimental Design and Mechanism
To better illustrate the experimental workflow and the underlying biological pathway, the following diagrams are provided.
References
Application Notes and Protocols for Radioligand Binding Assay of (+)-Adomeglivant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of the selective glucagon receptor (GCGR) antagonist, (+)-Adomeglivant. This assay is crucial for characterizing the interaction of this compound with its target and for screening other potential GCGR antagonists.
Introduction
This compound, also known as LY2409021, is a potent and selective allosteric antagonist of the glucagon receptor (GCGR).[1][2] The glucagon receptor is a Class B G-protein coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis, making it a key target for the development of therapeutics for type 2 diabetes.[3] Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[4][5] This protocol describes a competitive binding assay using a radiolabeled glucagon analog to determine the binding affinity (Ki) of this compound for the human glucagon receptor.
Signaling Pathway of the Glucagon Receptor
The binding of glucagon to its receptor on hepatocytes initiates a signaling cascade that results in increased blood glucose levels. This process involves the activation of a Gs protein, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. cAMP then activates protein kinase A (PKA), which in turn phosphorylates and activates enzymes involved in gluconeogenesis and glycogenolysis, while inhibiting glycogen synthesis. This compound, as an antagonist, blocks the initial binding of glucagon, thereby inhibiting this entire downstream pathway.
Figure 1: Glucagon receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The binding affinity of this compound for the glucagon receptor has been determined through radioligand binding assays. The key quantitative parameter is the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand.
| Compound | Target Receptor | Radioligand | Test System | Ki (nM) | IC50 (nM) | Reference |
| This compound | Glucagon Receptor (GCGR) | Not Specified | Not Specified | 6.66 | Not Reported | [3] |
| This compound | Glucagon Receptor (GCGR) | Glucagon | HEK293 cells expressing rat GCGR | Not Reported | 1800 (for cAMP inhibition) | [2] |
| This compound | GLP-1 Receptor | GLP-1 | HEK293 cells expressing rat GLP-1R | Not Reported | 1200 (for cAMP inhibition) | [2] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for a competitive binding assay to determine the Ki of this compound for the human glucagon receptor.
Materials and Reagents
-
Membranes: Crude membrane preparations from HEK293 cells stably expressing the recombinant human glucagon receptor (e.g., ChemiScreen™ from Millipore).[3]
-
Radioligand: [¹²⁵I]-Glucagon (Specific Activity: ~2200 Ci/mmol).
-
Competitor: this compound.
-
Unlabeled Ligand: Human Glucagon (for non-specific binding determination).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.[3]
-
Filtration Plates: 96-well GF/C filter plates.
-
Pre-treatment Solution: 0.3% Polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
96-well non-binding plates.
-
Plate shaker, vacuum filtration manifold, and scintillation counter.
Experimental Workflow
Figure 2: Experimental workflow for the competitive radioligand binding assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare Binding Buffer and Wash Buffer and store at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in Binding Buffer.
-
Prepare a stock solution of unlabeled glucagon for determining non-specific binding.
-
Dilute the [¹²⁵I]-Glucagon in Binding Buffer to the desired final concentration (e.g., 1 nM).
-
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Resuspend the membranes in ice-cold Binding Buffer to the recommended protein concentration (e.g., 5-10 µ g/well ).
-
-
Assay Setup (in a 96-well non-binding plate):
-
Total Binding: Add 50 µL of Binding Buffer, 50 µL of [¹²⁵I]-Glucagon, and 100 µL of the membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled glucagon (e.g., 1 µM), 50 µL of [¹²⁵I]-Glucagon, and 100 µL of the membrane suspension.
-
Competitive Binding: Add 50 µL of each concentration of this compound, 50 µL of [¹²⁵I]-Glucagon, and 100 µL of the membrane suspension.
-
-
Incubation:
-
Filtration:
-
Pre-treat a 96-well GF/C filter plate with 0.3% PEI for 30 minutes, then wash with wash buffer.[3]
-
Rapidly transfer the contents of the incubation plate to the pre-treated filter plate using a cell harvester.
-
Wash the filters three to four times with ice-cold Wash Buffer to separate bound from free radioligand.[3][6]
-
-
Detection:
-
Dry the filter plate for 30-60 minutes at 50°C.[6]
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
-
Conclusion
This protocol provides a robust framework for conducting a radioligand binding assay to determine the affinity of this compound for the glucagon receptor. The detailed methodology and data presentation guidelines are intended to assist researchers in the fields of pharmacology and drug development in accurately characterizing the binding properties of this and other potential GCGR antagonists. Adherence to this protocol will ensure reproducible and reliable results, contributing to a better understanding of the molecular interactions at the glucagon receptor.
References
Application Notes: Use of (+)-Adomeglivant in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Adomeglivant is a potent and selective antagonist of the glucagon receptor (GCGR), a key regulator of glucose homeostasis.[1] In primary hepatocyte cultures, this compound serves as a valuable tool to investigate the physiological roles of glucagon signaling and to screen for potential therapeutic agents targeting this pathway. By blocking the action of glucagon, this compound effectively inhibits downstream signaling cascades that lead to hepatic glucose production, making it an essential compound for studies related to type 2 diabetes and other metabolic disorders.
Mechanism of Action
Glucagon exerts its effects on hepatocytes by binding to the GCGR, a G protein-coupled receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus and, in conjunction with co-activators like peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), stimulates the transcription of genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PCK1) and glucose-6-phosphatase (G6PC).[1]
This compound acts as a non-competitive antagonist at the GCGR, preventing the conformational changes required for receptor activation by glucagon. This blockade effectively abrogates the entire downstream signaling cascade, resulting in a significant reduction of glucagon-stimulated glucose production from primary hepatocytes.[1]
Applications in Primary Hepatocyte Culture
-
Investigation of Glucagon Signaling: Elucidate the molecular mechanisms of glucagon action and the role of specific signaling components in hepatic glucose metabolism.
-
Anti-diabetic Drug Screening: Identify and characterize novel compounds that modulate glucagon signaling for the treatment of type 2 diabetes.
-
Metabolic Studies: Investigate the interplay between glucagon signaling and other metabolic pathways, such as insulin signaling, lipid metabolism, and amino acid metabolism.
-
Toxicology and Safety Assessment: Evaluate the potential hepatotoxicity of drug candidates that may interact with the glucagon signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound on key metabolic and signaling parameters in primary hepatocyte culture.
Table 1: Effect of this compound on Glucagon-Stimulated Gene Expression
| Gene Target | Treatment | Fold Change vs. Control (Glucagon alone) |
| Glucagon Pathway Genes | ||
| gcgr | Glucagon + this compound (50 µM) | ↓ |
| pka | Glucagon + this compound (50 µM) | ↓ |
| creb1 | Glucagon + this compound (50 µM) | ↓ |
| pgc-1α | Glucagon + this compound (50 µM) | ↓ |
| Gluconeogenic Genes | ||
| pck1 | Glucagon + this compound (50 µM) | ↓ |
| g6pc | Glucagon + this compound (50 µM) | ↓ |
Data compiled from a study on primary hepatocytes showing significant downregulation of glucagon-stimulated gene expression in the presence of 50 µM this compound.[1]
Table 2: Effect of this compound on Glucagon-Stimulated Protein Phosphorylation and Glucose Production
| Parameter | Treatment | Outcome |
| p-CREB (Ser133) Levels | Glucagon + this compound (50 µM) | Significantly Decreased |
| PGC-1α Protein Levels | Glucagon + this compound (50 µM) | Significantly Decreased |
| Hepatic Glucose Production | Glucagon + this compound (50 µM) | Significantly Inhibited |
Based on findings in primary hepatocyte studies where 50 µM this compound effectively blocked glucagon-induced CREB phosphorylation and subsequent glucose output.[1]
Mandatory Visualization
References
Troubleshooting & Optimization
(+)-Adomeglivant solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with (+)-Adomeglivant. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the glucagon receptor (GCGR).[1] Its mechanism of action involves blocking the binding of glucagon to the GCGR on the surface of cells, primarily hepatocytes. This inhibition prevents the activation of the downstream signaling pathway that leads to hepatic glucose production.[2]
Q2: What are the primary solubility characteristics of this compound?
This compound is a lipophilic molecule with poor aqueous solubility. It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol but is insoluble in water.[3]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent. DMSO is a common choice. For example, a stock solution of 10 mM or higher can be prepared in DMSO. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][3]
Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What can I do?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to overcome this:
-
Optimize the final DMSO concentration: Aim for a final DMSO concentration in your aqueous solution that is as low as possible (typically <0.5% v/v) to avoid solvent-induced effects on your biological system.
-
Controlled Dilution: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. This gradual addition helps to prevent localized high concentrations of the compound that can lead to immediate precipitation.
-
Use of Surfactants or Co-solvents: For in vivo studies, formulation with agents like PEG300, Tween-80, or cyclodextrins can significantly improve solubility.[1]
-
Sonication and Warming: Gentle warming or sonication can help to redissolve precipitated material. However, be cautious about the thermal stability of the compound.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in my aqueous buffer. | This compound is poorly soluble in aqueous solutions. | Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol first. Then, dilute this stock solution into your aqueous buffer. |
| My compound precipitates immediately upon adding the DMSO stock to my aqueous buffer. | The abrupt change in solvent polarity is causing the compound to "crash out" of solution. | Add the DMSO stock solution slowly and dropwise into the vigorously stirring aqueous buffer. Ensure the final concentration of DMSO is low and compatible with your assay. |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | The compound may be slowly crystallizing out of a supersaturated solution. The aqueous solution may not be stable. | Prepare fresh dilutions for each experiment. If necessary for your experimental design, evaluate the kinetic solubility of your compound in the final buffer to determine the concentration at which it remains soluble over the desired time frame. |
| I am seeing inconsistent results in my cell-based assays. | This could be due to variable concentrations of the active compound if it is precipitating in the culture medium. | Visually inspect your culture plates for any signs of precipitation after adding this compound. Consider preparing a formulation with a solubilizing agent if precipitation is observed. |
Quantitative Solubility Data
| Solvent | Concentration | Temperature | Notes |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL | Room Temperature | Use fresh, anhydrous DMSO as it is hygroscopic.[1][3] |
| Ethanol | 100 mg/mL | Room Temperature | [3] |
| Water | Insoluble | Room Temperature | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Room Temperature | For in vivo use.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Room Temperature | For in vivo use. Requires sonication.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Room Temperature | For in vivo use.[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. The molecular weight is 555.63 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
General Protocol for Dilution into Aqueous Buffer for In Vitro Assays
-
Thaw a single-use aliquot of your concentrated this compound stock solution (e.g., 10 mM in DMSO).
-
Prepare your aqueous buffer (e.g., PBS, cell culture medium).
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration.
-
Continuously stir for a few minutes to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit may have been exceeded.
Example: To prepare a 10 µM working solution in 10 mL of cell culture medium from a 10 mM DMSO stock, you would add 10 µL of the stock solution to the 10 mL of medium. This results in a final DMSO concentration of 0.1%.
Preparation of an In Vivo Formulation (Example)
This protocol is based on a formulation that yields a clear solution with a solubility of at least 2.5 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix well.
Visualizations
Signaling Pathway of Glucagon Receptor Antagonism by this compound
Caption: Mechanism of action of this compound as a glucagon receptor antagonist.
Experimental Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for preparing and troubleshooting solutions of this compound.
References
Optimizing (+)-Adomeglivant Concentration for In Vitro Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing (+)-Adomeglivant in in vitro experiments, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure optimal experimental outcomes. This resource offers detailed methodologies, data presentation in structured tables, and visual diagrams of key signaling pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric antagonist of the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR).[1][2] Its primary mechanism involves blocking the binding of glucagon to its receptor, thereby inhibiting the downstream signaling cascade that leads to hepatic glucose production.[1] Specifically, it prevents the glucagon-induced increase in intracellular cyclic AMP (cAMP).[2]
Q2: What is a recommended starting concentration for this compound in in vitro assays?
A2: A general starting concentration range for in vitro experiments is between 1 µM and 50 µM. Published studies have shown effective inhibition of the glucagon pathway in primary hepatocytes at a concentration of 50 µM.[3] The half-maximal inhibitory concentration (IC50) for glucagon-induced cAMP production in HEK293 cells expressing the rat glucagon receptor has been reported to be between 1.2 µM and 1.8 µM.[4] However, the optimal concentration is cell-type and assay-dependent, so a dose-response experiment is always recommended.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO).[4][5][6] For a stock solution, dissolving the compound in fresh, anhydrous DMSO at a concentration of 10 mM or higher is recommended. To minimize the impact of the solvent on your cells, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%.
Q4: What is the stability of this compound in cell culture media?
A4: While specific data on the stability of this compound in cell culture media is limited, it is best practice to prepare fresh dilutions from a frozen stock solution for each experiment, especially for long-term incubations. The stability of small molecules in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of serum proteins.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 6.66 nM | Human Glucagon Receptor | [1] |
| IC50 (cAMP inhibition) | 1.2 µM | HEK293 cells (rat GLP-1R) | [4] |
| IC50 (cAMP inhibition) | 1.8 µM | HEK293 cells (rat GCGR) | [4] |
| IC50 (cAMP inhibition) | 7 µM | HEK293 cells (GLP-1 induced) | [4] |
| IC50 (cAMP inhibition) | 12 µM | HEK293 cells (Exendin-4 induced) | [4] |
| Effective Concentration | 50 µM | Primary Hepatocytes | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
cAMP Measurement (HTRF Assay)
This protocol measures the ability of this compound to inhibit glucagon-induced cAMP production.
Materials:
-
HEK293 cells stably expressing the human glucagon receptor (hGCGR)
-
Cell culture medium
-
This compound
-
Glucagon
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (e.g., from Cisbio or Revvity)
-
384-well white plates
Procedure:
-
Seed HEK293-hGCGR cells in a 384-well white plate at an optimized density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare a solution of glucagon at a concentration that elicits a submaximal response (EC80), which should be determined in a separate dose-response experiment.
-
Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Aspirate the culture medium from the cells.
-
Add 5 µL of the this compound dilutions to the wells.
-
Immediately add 5 µL of the EC80 glucagon solution to the wells (for antagonist mode). Include wells with vehicle instead of glucagon as a negative control and wells with glucagon and vehicle instead of Adomeglivant as a positive control.
-
Incubate the plate at room temperature for 30 minutes.
-
Add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the IC50 value of this compound by fitting the data to a four-parameter logistic curve.
Gene Expression Analysis (qPCR)
This protocol is for measuring the effect of this compound on the expression of gluconeogenic genes like Glucose-6-Phosphatase (G6PC) and Phosphoenolpyruvate Carboxykinase (PEPCK).
Materials:
-
Primary hepatocytes or a relevant liver cell line
-
Culture medium
-
This compound
-
Glucagon
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for G6PC, PEPCK, and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours before treatment.
-
Treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle for 1 hour.
-
Stimulate the cells with glucagon (e.g., 100 nM) for 4-6 hours. Include appropriate controls (vehicle only, glucagon only).
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for G6PC, PEPCK, and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Signaling Pathways and Workflows
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro characterization of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values | - Inconsistent cell seeding density.- Degradation of this compound or glucagon.- Presence of phosphodiesterases degrading cAMP. | - Ensure a uniform single-cell suspension before seeding.- Prepare fresh solutions of the compounds for each experiment.- Include a PDE inhibitor (e.g., IBMX) in the assay buffer. |
| No or low antagonist activity | - Low expression of the glucagon receptor in the cell line.- Suboptimal concentration of glucagon used for stimulation.- Incorrect assay conditions (e.g., incubation time, temperature). | - Confirm GCGR expression via qPCR or Western blot.- Perform a glucagon dose-response curve to determine the EC50 and use an EC80 concentration for stimulation.- Optimize assay parameters as per the manufacturer's protocol. |
| Apparent cytotoxicity at high concentrations | - Off-target effects of this compound.- Solvent (DMSO) toxicity. | - Perform a selectivity screen against related GPCRs.- Ensure the final DMSO concentration is non-toxic (typically <0.1%).- Correlate cytotoxicity with antagonist activity to determine the therapeutic window. |
| Inconsistent qPCR results | - Poor RNA quality.- Inefficient cDNA synthesis.- Suboptimal primer design. | - Assess RNA integrity (e.g., using a Bioanalyzer).- Use a high-quality reverse transcriptase and optimize the reaction.- Design and validate primers for efficiency and specificity.[7][8][9] |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | How Donor and Surgical Factors Affect the Viability and Functionality of Human Hepatocytes Isolated From Liver Resections [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dispendix.com [dispendix.com]
- 8. pcrbio.com [pcrbio.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
Preventing degradation of LY2409021 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2409021. The information is designed to help prevent the degradation of LY2409021 in solution and ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with LY2409021 solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in solution upon preparation or storage | - Low solvent polarity- Temperature fluctuations- Exceeded solubility limit | - Use fresh, anhydrous DMSO as moisture can decrease solubility.[1]- Gently warm the solution and/or sonicate to aid dissolution.[2]- For long-term storage, aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]- Prepare fresh working solutions for in vivo experiments on the day of use.[2] |
| Loss of biological activity over time | - Chemical degradation of LY2409021- Improper storage conditions | - Store stock solutions at -80°C for up to 2 years or -20°C for up to 1 year.[2]- For solutions in solvent, store at -80°C for up to 1 year or -20°C for 1 month.[1]- Avoid exposure to extreme pH conditions. While specific data for LY2409021 is unavailable, related compounds like glucagon show degradation in both acidic and alkaline solutions.[3][4] |
| Inconsistent experimental results | - Incomplete dissolution- Degradation of the compound | - Ensure the compound is fully dissolved. A clear solution should be obtained for most solvent systems.[2]- Visually inspect solutions for any signs of precipitation before use.- Adhere strictly to recommended storage and handling protocols to minimize degradation. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for LY2409021?
For optimal stability, LY2409021 powder should be stored at -20°C for up to 3 years. Stock solutions should be aliquoted and stored at -80°C for up to 1 year to avoid repeated freeze-thaw cycles. For shorter-term storage of solutions, -20°C for up to 1 month is acceptable.[1]
2. How should I prepare a stock solution of LY2409021?
It is recommended to use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce the solubility of the compound.[1] For in vivo experiments, several solvent systems can be used. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can yield a clear solution with a solubility of at least 2.5 mg/mL.[2]
3. What should I do if I see precipitation in my LY2409021 solution?
If precipitation occurs, you can try to redissolve the compound by gently warming the solution or using sonication.[2] However, for quantitative experiments, it is best to prepare a fresh solution to ensure accurate concentration. For in vivo studies, it is strongly recommended to prepare fresh solutions on the day of the experiment.[2]
4. What are the known degradation pathways for LY2409021?
Currently, there are no published studies specifically detailing the degradation pathways of LY2409021. However, as a glucagon receptor antagonist, it may be susceptible to similar degradation mechanisms as glucagon itself under certain conditions. For glucagon, known degradation pathways in aqueous solutions include:
-
Acidic conditions: Aspartic acid cleavage and glutaminyl deamidation.[3][5]
-
Alkaline conditions: Oxidation of methionine residues, deamidation, and isomerization.[4]
It is important to note that these are inferred pathways and may not directly apply to LY2409021.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibrate the LY2409021 vial to room temperature before opening.
-
Add fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).[1]
-
Vortex briefly to mix. If necessary, gently warm the solution or sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution for In Vivo Experiments
This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[2]
-
Prepare the vehicle by mixing the solvents in the following volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the appropriate volume of the LY2409021 stock solution to the vehicle to achieve the final desired concentration.
-
Vortex to ensure homogeneity.
-
It is recommended to use this working solution on the same day it is prepared.[2]
Visualizations
Caption: Inferred degradation pathways for LY2409021 based on glucagon.
Caption: Decision tree for troubleshooting common LY2409021 solution problems.
References
Technical Support Center: Enhancing (+)-Adomeglivant Bioavailability in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of (+)-Adomeglivant in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the glucagon receptor (GCGR).[1][2] It functions by blocking the binding of glucagon to its receptor, thereby inhibiting the downstream signaling cascade that leads to increased hepatic glucose production.[3][4] This mechanism makes it a potential therapeutic agent for type 2 diabetes.[5]
Q2: Are there any available pharmacokinetic data for this compound?
Yes, pharmacokinetic data from a study in healthy human volunteers under fasted conditions is available and summarized below. While this data is from human studies, it can provide a preliminary understanding of the compound's absorption and elimination characteristics.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers [3]
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) |
| 30 mg | 1,160 | 97,900 | 58.6 |
| 100 mg | 3,900 | 333,000 | 56.8 |
| 500 mg | 15,200 | 1,410,000 | 57.9 |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T1/2: Elimination half-life.
Q3: What are the common causes of low oral bioavailability for a compound like this compound?
Common causes include:
-
Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[9][10]
-
Low dissolution rate: Even if soluble, the rate of dissolution may be too slow for significant absorption to occur as it transits through the GI tract.[11]
-
High first-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[11][12]
-
Efflux by transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo bioavailability studies of this compound and suggests potential solutions.
Problem 1: High variability in plasma concentrations between individual animals.
-
Possible Cause: Inconsistent dissolution of the drug from the administered formulation. This is common with simple suspensions of poorly soluble compounds.
-
Suggested Solution: Improve the formulation to ensure more uniform drug release and dissolution. Consider micronization to increase the surface area of the drug particles or formulating the compound in a solution or a lipid-based system like a self-emulsifying drug delivery system (SEDDS).[10][13]
Problem 2: Low overall exposure (AUC) despite administering a high dose.
-
Possible Cause: The absorption is likely limited by the drug's poor solubility. Increasing the dose of a poorly soluble compound often does not result in a proportional increase in exposure.
-
Suggested Solution: Focus on formulation strategies designed to enhance solubility and dissolution. The table below summarizes several approaches.
Table 2: Formulation Strategies to Enhance Oral Bioavailability
| Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Reducing particle size (micronization, nanosizing) increases the surface area for dissolution.[9] | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state.[13][14] | Significantly improves solubility and dissolution rate. | The amorphous state can be physically unstable and may recrystallize over time.[7] |
| Lipid-Based Formulations (e.g., SEDDS) | Dissolving the drug in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract.[7][13][15] | Enhances solubilization, can improve absorption via lymphatic pathways, potentially reducing first-pass metabolism.[14] | Can be complex to formulate; potential for GI side effects from high surfactant concentrations.[7] |
| Complexation with Cyclodextrins | Encapsulating the drug molecule within a cyclodextrin cavity to increase its aqueous solubility.[13][16] | Effective for suitable drug candidates; can improve stability. | Limited by the stoichiometry of the complex; may not be suitable for all molecules. |
Problem 3: Oral bioavailability is significantly lower than predicted from in vitro permeability assays.
-
Possible Cause: High first-pass metabolism in the liver or gut wall.
-
Suggested Solution:
-
In vitro metabolism studies: Use liver microsomes or hepatocytes from the animal species being studied to determine the metabolic stability of this compound.
-
Formulation approaches: Lipid-based formulations can promote lymphatic absorption, which bypasses the portal circulation and can reduce first-pass hepatic metabolism.[14]
-
Use of metabolic inhibitors: While not a formulation strategy for a final product, co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) in preclinical studies can help identify if first-pass metabolism is a major barrier.[12]
-
Experimental Protocols
Protocol 1: Preparation and In Vivo Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare a SEDDS formulation of this compound and evaluate its effect on oral bioavailability in a rodent model compared to an aqueous suspension.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Vehicle for suspension (e.g., 0.5% w/v methylcellulose in water)
-
Male Sprague-Dawley rats (250-300g)
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
SEDDS Formulation:
-
Prepare various ratios of oil, surfactant, and co-surfactant.
-
Add this compound to the selected mixture and vortex until a clear, homogenous solution is formed.
-
Perform self-emulsification testing by adding the formulation to water and observing the formation of a microemulsion.
-
-
Suspension Formulation:
-
Triturate this compound with a small amount of 0.5% methylcellulose solution to form a paste.
-
Gradually add more vehicle to achieve the desired final concentration.
-
-
Animal Dosing:
-
Fast rats overnight prior to dosing.
-
Divide rats into two groups (n=6 per group).
-
Group 1 (Control): Administer the this compound suspension orally via gavage at a dose of 10 mg/kg.
-
Group 2 (Test): Administer the this compound SEDDS formulation orally via gavage at a dose of 10 mg/kg.
-
A third group should receive an intravenous dose (e.g., 1 mg/kg) to determine absolute bioavailability.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Process blood to obtain plasma and analyze for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Hypothetical Data Presentation:
Table 3: Hypothetical Pharmacokinetic Data for this compound Formulations in Rats (10 mg/kg oral dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 | 1200 ± 250 | 100 (Reference) |
| SEDDS Formulation | 950 ± 180 | 1.5 | 7200 ± 980 | 600 |
Visualizations
Signaling Pathway
Caption: Glucagon receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Adomeglivant, (+)- (872260-19-0) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharm-int.com [pharm-int.com]
- 7. pexacy.com [pexacy.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. upm-inc.com [upm-inc.com]
- 15. researchgate.net [researchgate.net]
- 16. hilarispublisher.com [hilarispublisher.com]
(+)-Adomeglivant stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (+)-Adomeglivant under various storage conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for long-term use?
A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least four years[1]. Selleck Chemicals suggests that the powder is stable for up to three years at -20°C[2]. It is shipped as a solid at room temperature for continental US deliveries, indicating short-term stability at ambient temperatures[1].
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: The stability of this compound in solution depends on the solvent and storage temperature.
-
In DMSO : Stock solutions can be stored for up to one year at -80°C or for one month at -20°C[2]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications[2][3].
-
General Guidance : MedchemExpress recommends storing stock solutions at -80°C for up to two years or -20°C for up to one year[3].
Q3: How can I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO[1]. For a 100 mg/mL stock solution, dissolve the appropriate amount of solid this compound in fresh, anhydrous DMSO[2]. Note that moisture-absorbing DMSO can reduce solubility[2].
Q4: Is this compound sensitive to light?
Q5: What are potential degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been detailed in the public domain. Generally, small molecules like this compound can be susceptible to hydrolysis (at acidic, basic, or neutral pH), oxidation, and photodegradation[4][5]. Forced degradation studies are necessary to identify likely degradants and establish the intrinsic stability of the molecule[5][6].
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my HPLC analysis of a stored this compound solution.
-
Possible Cause 1: Degradation. The compound may have degraded due to improper storage conditions (e.g., extended time at room temperature, exposure to light, or repeated freeze-thaw cycles).
-
Solution: Review the storage conditions and duration. Prepare a fresh stock solution from solid material and re-analyze. Compare the chromatogram of the fresh sample to the stored sample to identify potential degradation products.
-
-
Possible Cause 2: Solvent Impurities. The solvent (e.g., DMSO) may contain impurities or have absorbed water, which can affect the stability of the compound.
-
Solution: Use fresh, high-purity, anhydrous solvent to prepare a new stock solution[2].
-
Problem: The biological activity of my this compound solution appears to be lower than expected.
-
Possible Cause: Compound Degradation. As with the appearance of unexpected HPLC peaks, a loss of potency can be indicative of chemical degradation.
-
Solution: Confirm the concentration and purity of your stock solution using a validated analytical method such as HPLC-UV. If degradation is suspected, prepare a fresh stock solution. Ensure that all solutions are prepared and stored according to the recommended guidelines.
-
Stability Data Summary
The following tables summarize the recommended storage conditions for this compound and provide a hypothetical example of stability data from a forced degradation study.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 4 years | [1] |
| Solid Powder | -20°C | 3 years | [2] |
| Stock Solution in DMSO | -80°C | 2 years | [3] |
| Stock Solution in DMSO | -20°C | 1 year | [3] |
| Stock Solution in Solvent | -80°C | 1 year | [2] |
| Stock Solution in Solvent | -20°C | 1 month | [2] |
Table 2: Hypothetical Forced Degradation Data for this compound (1 mg/mL in Acetonitrile/Water)
| Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | 8.5% | 2 |
| 0.1 M NaOH | 4 hours | 60°C | 15.2% | 3 |
| 10% H₂O₂ | 24 hours | 25°C | 12.8% | 2 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | 5.1% | 1 |
| Thermal | 48 hours | 80°C | 3.2% | 1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the molar equivalent of the powder).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage as indicated in Table 1.
-
Protocol 2: General Procedure for Forced Degradation Study
Forced degradation studies are essential for determining the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[5].
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours) and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 1, 2, 4 hours) and neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 10% hydrogen peroxide (H₂O₂). Store protected from light at room temperature. Withdraw samples at various time points (e.g., 2, 6, 24 hours).
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C). Withdraw samples at various time points (e.g., 12, 24, 48 hours).
-
Analysis: Analyze all samples and controls by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of the control.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: this compound's role in the glucagon signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
Technical Support Center: Overcoming Resistance to (+)-Adomeglivant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (+)-Adomeglivant in cell lines. The content is structured to address specific experimental issues with detailed protocols and visual aids.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the glucagon receptor (GCGR)[1]. It functions as an allosteric antagonist, meaning it binds to a site on the receptor different from the glucagon binding site to prevent its activation[2][3]. By blocking the interaction of glucagon with its receptor, this compound inhibits the downstream signaling cascade that leads to hepatic glucose production[4][5]. The primary pathway involves the inhibition of cyclic AMP (cAMP) production, which in turn reduces the activity of Protein Kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB)[5].
Q2: My cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented in published literature, based on its mechanism of action and common principles of drug resistance, several possibilities can be investigated[6][7][8]:
-
Target-based resistance:
-
Mutations in the glucagon receptor (GCGR) gene that prevent this compound from binding effectively.
-
Increased expression or amplification of the GCGR gene, requiring higher concentrations of the drug to achieve the same level of inhibition.
-
-
Pathway-based resistance:
-
Activation of alternative signaling pathways that bypass the need for glucagon signaling to promote cell survival or the phenotype being studied[8].
-
Upregulation of downstream components of the glucagon signaling pathway, such as constitutively active PKA or CREB.
-
-
Drug efflux:
-
Increased expression of drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell.
-
-
Cellular adaptation:
-
Induction of pro-survival pathways, such as autophagy, to cope with the metabolic stress induced by this compound.
-
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by comparing the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay[9].
Troubleshooting Guides
Problem 1: Decreased Efficacy of this compound Over Time
This guide will help you investigate the potential causes for a gradual loss of this compound's effect in your cell line.
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased this compound efficacy.
Potential Solutions & Experiments
| Potential Cause | Suggested Experiment | Expected Outcome if Hypothesis is Correct |
| Altered Glucagon Signaling | Western blot analysis of key downstream effectors (e.g., p-CREB, PGC-1α) with and without glucagon and this compound treatment.[5] | In resistant cells, p-CREB and PGC-1α levels may remain high despite this compound treatment. |
| Increased GCGR Expression | Quantitative RT-PCR and Western blot to compare GCGR mRNA and protein levels between sensitive and resistant cells. | Resistant cells show higher levels of GCGR mRNA and/or protein. |
| Upregulation of Drug Efflux Pumps | Western blot for P-glycoprotein (MDR1). Functional assays using efflux pump inhibitors. | Increased P-glycoprotein expression in resistant cells. Re-sensitization to this compound in the presence of an efflux pump inhibitor. |
| Induction of Protective Autophagy | Western blot for LC3-I/II and p62.[10][11][12] | Increased LC3-II/LC3-I ratio and decreased p62 levels in resistant cells, suggesting higher autophagic flux. |
Problem 2: Investigating Novel Resistance Mechanisms
If standard resistance mechanisms are not identified, this guide provides a framework for exploring novel possibilities.
Experimental Workflow
Caption: Workflow for investigating novel resistance mechanisms.
Detailed Experimental Protocols
Cell Viability (IC50 Determination) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound using a tetrazolium-based assay (e.g., MTT).
Materials:
-
96-well plates
-
Parental and suspected resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for a period determined by the cell line's doubling time (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product[13].
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results against the drug concentration on a logarithmic scale. Use non-linear regression to determine the IC50 value.
Western Blot Analysis of Glucagon Signaling
This protocol is for analyzing the phosphorylation status and expression levels of proteins in the glucagon signaling pathway.
Materials:
-
Cell lysates from sensitive and resistant cells (treated and untreated)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-PGC-1α, anti-GCGR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature[14][15].
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system[14].
-
Quantify band intensities and normalize to a loading control like β-actin.
Co-Immunoprecipitation (Co-IP) for GCGR Interacting Proteins
This protocol is for identifying proteins that interact with the glucagon receptor.
Materials:
-
Cell lysates
-
Co-IP lysis buffer
-
Primary antibody against GCGR
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Sample buffer for mass spectrometry or Western blot analysis
Procedure:
-
Lyse cells with a gentle Co-IP lysis buffer to preserve protein-protein interactions[16][17][18].
-
Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding[17][18].
-
Incubate the pre-cleared lysate with the anti-GCGR antibody.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes[16][17].
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the bound proteins from the beads using an elution buffer.
-
Analyze the eluted proteins by mass spectrometry to identify novel interacting partners or by Western blot to confirm suspected interactions[16][19].
Assessment of Autophagy by Western Blot
This protocol is for monitoring changes in autophagy by detecting LC3-II and p62 levels.
Materials:
-
Cell lysates from sensitive and resistant cells (with and without treatment, and with and without a lysosomal inhibitor like Bafilomycin A1)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer
-
Primary antibodies (anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture cells with or without this compound and in the presence or absence of a lysosomal inhibitor for the final few hours of the experiment. The lysosomal inhibitor prevents the degradation of autophagosomes, allowing for the measurement of autophagic flux[10][20].
-
Prepare cell lysates and perform Western blotting as described previously.
-
Probe the membrane with antibodies against LC3 and p62.
-
An increase in the ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) indicates an increase in autophagosome formation. A further increase in LC3-II in the presence of a lysosomal inhibitor confirms an active autophagic flux[12][20].
-
A decrease in the level of p62, an autophagy substrate, is also indicative of increased autophagic activity[10][11].
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Adomeglivant, (+)- (872260-19-0) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cancercenter.com [cancercenter.com]
- 7. international-biopharma.com [international-biopharma.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 20. bitesizebio.com [bitesizebio.com]
Adjusting LY2409021 dosage for different animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of LY2409021, a potent and selective glucagon receptor antagonist, in preclinical animal models. The following information is intended to serve as a starting point for your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is LY2409021 and what is its mechanism of action?
LY2409021 is a small-molecule, orally administered antagonist of the human glucagon receptor[1]. By blocking the glucagon receptor, primarily in the liver, it inhibits the action of glucagon, a hormone that increases glucose production[1]. This mechanism of action leads to a reduction in hepatic glucose output, resulting in lower blood glucose levels[1].
Q2: What are the known effects of LY2409021 from clinical studies?
In clinical trials involving patients with type 2 diabetes, LY2409021 has been shown to significantly lower fasting and postprandial glucose levels, as well as HbA1c[2][3][4]. Treatment with LY2409021 is also associated with a dose-dependent increase in serum aminotransferases, which is reversible upon cessation of the drug[2][3]. Other observed effects in humans include increases in blood pressure, body weight, and total cholesterol[5].
Q3: Has LY2409021 been studied in animal models?
While the majority of published literature focuses on human clinical trials, preclinical studies have been conducted in various animal models. For instance, it has been noted that in contrast to observations in cynomolgus monkeys, glycogen accumulation was not observed in rodents treated with LY2409021[6]. In preclinical models, treatment with glucagon receptor antagonists has been associated with increases in both fibroblast growth factor 21 (FGF21) and glucagon-like peptide 1 (GLP-1)[6].
Dosage and Administration for Animal Models
There is limited publicly available information on specific dosages of LY2409021 used in common preclinical animal models. Researchers should perform dose-finding studies to determine the optimal dose for their specific model and experimental endpoint. However, data from other glucagon receptor antagonists can provide a starting reference point.
Table 1: Dosage of Glucagon Receptor Antagonists in Animal Models (for reference)
| Compound | Animal Model | Dose | Route of Administration | Key Findings |
| Glucagon Receptor Antagonist (unnamed) | Mouse | 100 mg/kg | Oral gavage | Increased plasma triglycerides[7]. |
| REGN1193 (monoclonal antibody) | Mouse | 10 mg/kg | Subcutaneous | Normalized blood glucose in a model of severe insulin resistance[8]. |
| NNC 25-0926 | Dog | 10, 20, 40, 100 mg/kg | Intragastric | Blocked glucagon-stimulated hepatic glucose production[9]. |
Table 2: Clinically Investigated Oral Dosages of LY2409021 in Humans (for reference)
| Dose | Study Population | Duration |
| 2.5, 10, 20 mg | Patients with Type 2 Diabetes | 24 weeks[3] |
| 5, 30, 60, 90 mg | Patients with Type 2 Diabetes | 28 days[2] |
| 10, 30, 60 mg | Patients with Type 2 Diabetes | 12 weeks[3] |
| 20 mg | Patients with Type 2 Diabetes | 6 months[5] |
| 100 mg | Patients with Type 2 Diabetes and healthy controls | Single dose[10] |
Experimental Protocols
A detailed experimental protocol for in vivo studies with LY2409021 will depend on the specific research question and animal model. Below is a general workflow that can be adapted.
Experimental workflow for in vivo studies with LY2409021.
Troubleshooting Guide
Issue 1: No observable effect on blood glucose.
Troubleshooting guide for lack of efficacy.
Issue 2: Adverse effects observed (e.g., weight loss, lethargy).
-
Possible Cause: The dose may be too high, leading to toxicity.
-
Recommendation: Reduce the dose. Monitor for signs of liver toxicity by measuring serum aminotransferases (ALT, AST), as this is a known side effect in humans[2][3]. Consider a lower starting dose in subsequent experiments.
Issue 3: Unexpected changes in other metabolic parameters.
-
Possible Cause: Glucagon receptor antagonism can have pleiotropic effects. For example, increased GLP-1 and FGF21 have been observed in preclinical models[6].
-
Recommendation: Measure other relevant metabolic hormones and markers to better understand the compound's full pharmacological profile in your model.
Signaling Pathway
LY2409021 acts by blocking the glucagon receptor, thereby inhibiting the downstream signaling cascade that leads to increased glucose production in the liver.
Simplified signaling pathway of glucagon receptor antagonism by LY2409021.
References
- 1. researchgate.net [researchgate.net]
- 2. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Efficacy and Safety of the Glucagon Receptor Antagonist LY2409021 in Patients With Type 2 Diabetes: 12- and 24-Week Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucagon receptor antagonism impairs and glucagon receptor agonism enhances triglycerides metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucagon receptor inhibition normalizes blood glucose in severe insulin-resistant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The glucagon receptor antagonist LY2409021 does not affect gastrointestinal-mediated glucose disposal or the incretin effect in individuals with and without type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing variability in experiments with (+)-Adomeglivant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving (+)-Adomeglivant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally bioavailable small molecule that functions as a negative allosteric modulator (NAM) of the glucagon receptor (GCGR).[1] Unlike a competitive antagonist that binds to the same site as the natural ligand (glucagon), this compound binds to a distinct (allosteric) site on the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glucagon binding, thereby inhibiting downstream signaling pathways.[2] Its primary effect is to suppress glucagon-stimulated hepatic glucose production.
Q2: What are the main applications of this compound in research?
This compound is primarily used in research related to type 2 diabetes and metabolic disorders. It serves as a tool to investigate the physiological roles of glucagon and the therapeutic potential of antagonizing the glucagon receptor to manage hyperglycemia.
Q3: How should this compound be stored to ensure its stability?
For long-term storage, this compound powder should be kept at -20°C for up to one year or at -80°C for up to two years. Stock solutions can also be stored at -80°C for up to a year. It is crucial to prevent repeated freeze-thaw cycles to maintain the integrity of the compound.[1]
Q4: What are the known off-target effects of glucagon receptor antagonists like this compound?
While this compound is selective for the glucagon receptor, studies with glucagon receptor antagonists have reported some potential off-target or systemic effects. These can include dose-dependent increases in total glucagon-like peptide 1 (GLP-1) and alanine aminotransferase (ALT), which are typically reversible after discontinuing treatment.[3] Chronic administration in some animal models has been associated with dyslipidemia and accumulation of fat in the liver.[4]
Troubleshooting Guides
In Vitro Experiments
Issue 1: High Variability in cAMP Assay Results
-
Potential Cause 1: Suboptimal Agonist Concentration. In an antagonist assay, the concentration of the agonist (glucagon) is critical. If the glucagon concentration is too high, it may overcome the inhibitory effect of the allosteric modulator.
-
Troubleshooting Step: Determine the EC80 (the concentration that produces 80% of the maximal response) of glucagon in your specific cell system in a separate experiment. Use this EC80 concentration for subsequent antagonist assays to ensure a sufficiently robust but sensitive assay window.
-
-
Potential Cause 2: Inconsistent Cell Density. The number of cells per well can significantly impact the magnitude of the cAMP response.
-
Troubleshooting Step: Perform a cell titration experiment to identify the optimal cell density that yields a robust and reproducible cAMP signal. Ensure consistent cell seeding across all wells of your assay plate.[1]
-
-
Potential Cause 3: Phosphodiesterase (PDE) Activity. Endogenous PDEs degrade cAMP, which can dampen the assay signal and increase variability.
-
Troubleshooting Step: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation and enhance signal accumulation.[5]
-
-
Potential Cause 4: Issues with this compound Solubility. Poor solubility can lead to inaccurate concentrations and inconsistent effects.
-
Troubleshooting Step: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. When preparing working solutions, ensure thorough mixing and avoid precipitation upon dilution into aqueous assay buffers. Sonication may aid in dissolution. For in vivo experiments, specific formulations with solvents like PEG300 and Tween-80 can be used.[1]
-
Issue 2: Unexpected Agonist Dose-Response Curve Shifts
-
Potential Cause: Misinterpretation of Allosteric Antagonism. Unlike a competitive antagonist which causes a parallel rightward shift in the agonist dose-response curve, a negative allosteric modulator like this compound can cause more complex changes. These may include a decrease in the maximal response (Emax) and/or a limited rightward shift of the curve.[6][7]
-
Troubleshooting Step: When analyzing your data, do not assume a simple competitive interaction. Fit your data to a non-competitive or allosteric model. The shape of the curve in the presence of this compound provides valuable information about its mechanism of action. A depressed maximal response is a key indicator of non-competitive antagonism.[2]
-
In Vivo Experiments
Issue 3: Lack of Efficacy or High Variability in Animal Studies
-
Potential Cause 1: Inadequate Dosing or Formulation. The bioavailability of this compound can be influenced by the formulation and route of administration.
-
Troubleshooting Step: For intraperitoneal (i.p.) injections in mice, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested to achieve a clear solution. It is recommended to prepare the working solution fresh on the day of the experiment.[1] Ensure the chosen dose is appropriate for the animal model, which may require pilot dose-ranging studies.
-
-
Potential Cause 2: Animal Model-Specific Differences. The physiology and glucagon sensitivity can vary between different animal models of diabetes.
-
Troubleshooting Step: Carefully select the animal model that is most relevant to your research question. Be aware that compensatory mechanisms can be activated in response to glucagon receptor blockade, potentially leading to unexpected results.[8]
-
-
Potential Cause 3: Variability in Blood Collection. Multiple blood draws from the same animal in a short period can introduce stress and variability in glucose and hormone levels.
-
Troubleshooting Step: To minimize this variability, consider a study design where only one blood sample is collected per mouse at each time point.[9]
-
-
Potential Cause 4: Functional Pancreatic GLP-1 Receptor Dependence. The glucose-lowering effects of glucagon receptor antagonism can be dependent on a functional GLP-1 receptor.
-
Troubleshooting Step: When interpreting results, consider the interplay with the GLP-1 system. In models where the GLP-1 receptor is absent or non-functional, the efficacy of this compound may be diminished.[9]
-
Data Presentation
Table 1: Factors Influencing this compound Potency and Experimental Outcomes
| Parameter | Factor | Impact on Experiment | Recommendations |
| In Vitro Potency (IC50) | Cell Line | Different cell lines can have varying levels of glucagon receptor expression and downstream signaling components, leading to different IC50 values.[10][11] | Characterize the glucagon receptor expression in your chosen cell line. Be consistent with the cell line and passage number used in your experiments. |
| Agonist Concentration | The apparent inhibitory potency of an allosteric modulator can be influenced by the concentration of the orthosteric agonist (glucagon). | Standardize the glucagon concentration (e.g., EC80) across all antagonist assays for comparable results. | |
| Assay Format | Different cAMP assay technologies (e.g., HTRF, ELISA) can have varying sensitivities and dynamic ranges. | Choose an assay format appropriate for your experimental needs and consistently use the same protocol. | |
| In Vivo Efficacy | Animal Model | The underlying pathophysiology of the diabetic animal model can affect the response to glucagon receptor antagonism.[8] | Select an animal model that is well-characterized and relevant to the human disease state being studied. |
| Formulation | The solubility and bioavailability of this compound are highly dependent on the formulation.[1] | Use a validated formulation and prepare it fresh for each experiment to ensure consistent dosing. | |
| Genetic Background | The genetic background of the animal strain can influence metabolic pathways and drug response. | Use a consistent and well-defined animal strain for all in vivo studies. |
Experimental Protocols
Detailed Methodology: In Vitro cAMP Antagonist Assay
This protocol is designed for a 384-well plate format using a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cAMP levels in cells expressing the glucagon receptor.
1. Cell Preparation:
-
Culture cells expressing the glucagon receptor (e.g., HEK293-hGCGR) to approximately 80-90% confluency.
-
On the day of the assay, wash the cells with phosphate-buffered saline (PBS) and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).[5]
-
Perform a cell count and adjust the density to the predetermined optimal concentration.
2. Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a white, low-volume 384-well plate.
-
Add 5 µL of this compound at various concentrations (prepared by serial dilution in assay buffer) to the appropriate wells. For control wells, add 5 µL of vehicle (e.g., assay buffer with the same final concentration of DMSO).
-
Add 5 µL of glucagon at a final concentration equal to its pre-determined EC80 to all wells except for the basal control wells (which receive 5 µL of assay buffer).
-
Incubate the plate at room temperature for 30 minutes.
-
Add the HTRF lysis buffer and detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader.
3. Data Analysis:
-
Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 of this compound.
Mandatory Visualization
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Glucagon receptor antagonism impairs and glucagon receptor agonism enhances triglycerides metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in the Use of Glucagon and Glucagon Receptor Antago-nists in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (+)-Adomeglivant and its Racemic Mixture in Glucagon Receptor Antagonism
This guide provides a detailed comparison of the efficacy of the enantiomerically pure (+)-Adomeglivant and its racemic form. Adomeglivant (also known as LY2409021) is a potent and selective allosteric antagonist of the glucagon receptor (GCGR) and has been investigated for the treatment of type 2 diabetes.[1][2][3] The core of its mechanism involves reducing hepatic glucose production by blocking the action of glucagon, a hormone that raises blood glucose levels.[2][4] As a chiral molecule, the spatial arrangement of its atoms can significantly influence its pharmacological activity.[5]
Mechanism of Action: Glucagon Receptor Antagonism
Adomeglivant functions by binding to the glucagon receptor, a Class B G-protein coupled receptor (GPCR).[1] This binding is allosteric, meaning it interacts with a site on the receptor different from the glucagon binding site.[1][6] This interaction prevents the conformational change required for receptor activation upon glucagon binding.
The downstream signaling cascade of glucagon receptor activation is critical to its glucose-regulating effects. Upon activation, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Adomeglivant effectively blocks this glucagon-induced rise in cAMP.[1] By inhibiting this pathway, Adomeglivant reduces hepatic glucose output, a key factor in the hyperglycemia associated with type 2 diabetes.[2][4]
Caption: Glucagon signaling pathway and the inhibitory action of this compound.
Comparative Efficacy: Enantiomer vs. Racemate
While specific head-to-head data comparing the racemic mixture and the pure (+)-enantiomer of Adomeglivant is not extensively published, the principles of stereochemistry in pharmacology suggest that the observed high potency is likely attributable to the specific configuration of the (+)-enantiomer.[5][7] The (+)-enantiomer possesses the (R) configuration at its chiral center.[4] The development of the single enantiomer, this compound, implies that it is the more pharmacologically active form (the eutomer).
Quantitative Data Summary
The following tables summarize the key performance metrics for this compound, which represents the active component of the racemic mixture.
Table 1: In Vitro Receptor Binding and Potency
| Compound | Target | Assay Type | Metric (Value) |
|---|---|---|---|
| This compound | Glucagon Receptor | Binding Affinity | Ki: 6.66 nM[4] |
| This compound | Rat Glucagon Receptor | cAMP Inhibition | IC50: 1.8 µM[6] |
| this compound | Rat GLP-1 Receptor | cAMP Inhibition | IC50: 1.2 µM[6] |
Table 2: Pharmacokinetic Properties of this compound in Healthy Adults
| Parameter | 30 mg Dose | 100 mg Dose | 500 mg Dose |
|---|---|---|---|
| Cmax (ng/mL) | 1,160 | 3,900 | 15,200 |
| AUC (ng × h/mL) | 97,900 | 333,000 | 1,410,000 |
| T1/2 (h) | 58.6 | 56.8 | 57.9 |
Data obtained from studies in healthy adult volunteers under fasted conditions.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize glucagon receptor antagonists like Adomeglivant.
Protocol 1: Radioligand Binding Assay
This assay quantifies the affinity of a compound for its target receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human glucagon receptor.
-
Assay Buffer: The assay is performed in a buffer containing 25 mM HEPES (pH 7.4), 2.5 mM CaCl2, 1 mM MgCl2, and 0.1% BSA.
-
Incubation: Membranes are incubated with a fixed concentration of [125I]-glucagon and a range of concentrations of the unlabeled test compound (Adomeglivant).
-
Equilibrium: The mixture is incubated for 60 minutes at 25°C to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of Adomeglivant that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Inhibition Assay
This assay measures the ability of an antagonist to block the functional response (cAMP production) following receptor activation by an agonist (glucagon).
Methodology:
-
Cell Culture: HEK293 cells expressing the glucagon receptor are cultured in appropriate media and seeded into 96-well plates.[1]
-
Compound Treatment: Cells are pre-incubated with varying concentrations of Adomeglivant for 15-30 minutes.
-
Agonist Stimulation: A fixed concentration of glucagon (typically at its EC80 value) is added to the wells to stimulate the receptor.
-
Incubation: The plates are incubated for 30 minutes at 37°C to allow for cAMP production.
-
Lysis and Detection: A lysis buffer is added to stop the reaction, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The results are plotted as a dose-response curve, and the IC50 value is calculated, representing the concentration of Adomeglivant required to inhibit 50% of the glucagon-stimulated cAMP production.
Conclusion
This compound is a high-affinity, potent antagonist of the glucagon receptor.[4] Its development as a single enantiomer underscores the stereoselectivity of its interaction with the receptor, a common principle in pharmacology where one enantiomer is responsible for the majority of the desired therapeutic effect.[5][7] The favorable pharmacokinetic profile, including a long half-life, supports its potential for once-daily dosing.[4] While direct comparative efficacy studies against the racemate are not publicly detailed, the focus on the (+)-enantiomer in development strongly suggests its superiority over the racemic mixture in providing a more specific and potent therapeutic action for the management of type 2 diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adomeglivant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Adomeglivant, (+)- (872260-19-0) for sale [vulcanchem.com]
- 5. Racemic mixtures: harmless or potentially toxic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of (+)-Adomeglivant as a Selective GCGR Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-Adomeglivant, a selective glucagon receptor (GCGR) antagonist, with other relevant compounds in the same class. The information presented herein is supported by experimental data to aid in the evaluation and potential application of this compound in metabolic disease research.
Introduction to GCGR Antagonism
The glucagon receptor, a Class B G-protein coupled receptor (GPCR), plays a pivotal role in glucose homeostasis.[1] Dysregulation of glucagon signaling is a key contributor to hyperglycemia in type 2 diabetes.[2][3] Glucagon receptor antagonists represent a promising therapeutic strategy by directly counteracting the effects of excess glucagon, primarily by reducing hepatic glucose production.[3][4] this compound (also known as LY2409021) is a potent, selective, and orally bioavailable small-molecule GCGR antagonist that has been investigated for the treatment of type 2 diabetes.[4][5][6]
Comparative Performance Data
The following tables summarize the in vitro potency, selectivity, and clinical efficacy of this compound in comparison to other notable GCGR antagonists, MK-0893 and PF-06291874.
Table 1: In Vitro Potency and Selectivity
| Compound | GCGR Ki (nM) | GCGR IC50 (nM) | GLP-1R IC50 (nM) | GIP-R IC50 (nM) | Selectivity for GCGR over GLP-1R | Selectivity for GCGR over GIP-R |
| This compound | 6.66[7] | - | >10000[8][9] | - | >1500-fold | - |
| MK-0893 | - | 6.6[7][8] | >10000[8] | 1020[8] | >1515-fold | ~155-fold |
| PF-06291874 | - | - | - | - | - | - |
Table 2: Clinical Efficacy in Type 2 Diabetes (Monotherapy)
| Compound | Dose | Duration | Change in Fasting Plasma Glucose (FPG) | Change in HbA1c | Reference |
| This compound | - | - | Substantial reduction | - | [10] |
| MK-0893 | 20-80 mg once daily | 12 weeks | Significant reduction | Significant reduction | [11] |
| PF-06291874 | 15-150 mg once daily | 28 days | -27.1 to -57.2 mg/dL | - | [12] |
| PF-06291874 | 30-100 mg once daily | 12 weeks | -16.6 to -33.3 mg/dL | -0.67% to -0.93% | [1] |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Radioligand Binding Assay for GCGR
Objective: To determine the binding affinity (Ki) of a test compound for the glucagon receptor.
Materials:
-
Membrane preparations from cells expressing the human glucagon receptor (hGCGR).
-
Radioligand (e.g., [125I]-glucagon).
-
Test compound (this compound or comparator).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).
-
Initiate the binding reaction by adding the hGCGR membrane preparation.
-
Incubate the plate with gentle agitation for a predetermined time at a specific temperature (e.g., 60 minutes at 25°C) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit glucagon-stimulated cyclic AMP (cAMP) production.
Materials:
-
HEK293 cells stably expressing hGCGR.
-
Cell culture medium.
-
Glucagon.
-
Test compound (this compound or comparator).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the hGCGR-expressing HEK293 cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compound at various concentrations in the presence of a phosphodiesterase inhibitor for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of glucagon (typically an EC80 concentration) for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for the antagonist and determine its IC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the in vivo efficacy of a GCGR antagonist in improving glucose tolerance.
Materials:
-
Male C57BL/6J mice.
-
Test compound (this compound or comparator) formulated in a suitable vehicle.
-
Glucose solution (e.g., 2 g/kg).
-
Glucometer and test strips.
-
Blood collection supplies (e.g., lancets, capillaries).
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the test compound or vehicle orally (p.o.) by gavage.
-
After a specified pre-treatment period (e.g., 60 minutes), administer a glucose solution orally.
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.
-
Compare the glucose AUC between the vehicle-treated and compound-treated groups to determine the effect on glucose tolerance.
Visualizations
Glucagon Signaling Pathway and Antagonist Action
References
- 1. Efficacy and safety of the glucagon receptor antagonist PF-06291874: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist PF-06291874 administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: LY2409021 and Other Prominent Diabetes Mellitus Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the glucagon receptor antagonist LY2409021 with other significant classes of anti-diabetic medications, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Glucagon-Like Peptide-1 (GLP-1) receptor agonists, and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors. The information is compiled from publicly available clinical trial data and is intended to support research and development efforts in the field of diabetes therapeutics.
Executive Summary
LY2409021 is a potent, selective, small-molecule glucagon receptor antagonist that has demonstrated significant glucose-lowering effects in patients with type 2 diabetes. Its mechanism of action, which involves the inhibition of hepatic glucose production, offers a distinct therapeutic approach. However, clinical development has also raised safety concerns, including elevations in serum aminotransferases, increased hepatic fat content, and unfavorable changes in blood pressure and lipid profiles. This guide presents a comparative analysis of LY2409021 against established diabetes drug classes to provide a comprehensive overview of its relative efficacy and safety profile.
Mechanism of Action: Glucagon Receptor Antagonism
LY2409021 exerts its therapeutic effect by competitively binding to and blocking the glucagon receptor, which is predominantly expressed in the liver. Under normal physiological conditions, glucagon stimulates hepatic glucose production through glycogenolysis and gluconeogenesis. In individuals with type 2 diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia. By antagonizing the glucagon receptor, LY2409021 mitigates this effect, leading to a reduction in hepatic glucose output and consequently, lower blood glucose levels.
Below is a diagram illustrating the signaling pathway of glucagon in a hepatocyte and the point of intervention for LY2409021.
Validating the Downstream Effects of (+)-Adomeglivant on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream gene expression effects of the glucagon receptor antagonist, (+)-Adomeglivant, with other classes of anti-diabetic drugs. The information is supported by experimental data to aid in research and development decisions.
Introduction to this compound
This compound is a potent and selective antagonist of the glucagon receptor (GCGR).[1][2][3][4][5] Its primary mechanism of action is to block the binding of glucagon to its receptor, predominantly in the liver. This action inhibits the downstream signaling cascade that leads to hepatic glucose production, a key contributor to hyperglycemia in type 2 diabetes.[1][6]
Signaling Pathway of this compound
The binding of glucagon to GCGR activates a G-protein coupled receptor signaling pathway, leading to the production of cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of gluconeogenesis. PGC-1α, in turn, upregulates the expression of key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PCK1) and glucose-6-phosphatase (G6PC). This compound, by blocking the initial step of glucagon binding, effectively inhibits this entire cascade, leading to a reduction in hepatic glucose output.[6]
Comparative Analysis of Downstream Gene Expression
This section compares the effects of this compound on gene expression with other classes of anti-diabetic drugs. Due to the lack of head-to-head comparative studies, the data presented is compiled from various independent studies. Therefore, direct quantitative comparisons between drug classes should be made with caution.
This compound (Glucagon Receptor Antagonist)
This compound directly targets the glucagon signaling pathway in the liver, leading to the downregulation of genes involved in gluconeogenesis.
| Gene | Fold Change (vs. Glucagon-Stimulated Control) | Tissue/Cell Type | Experimental Model | Method | Reference |
| gcgr | Downregulated | Hepatocytes | Japanese Flounder | qPCR | [3] |
| gnas | Downregulated | Hepatocytes | Japanese Flounder | qPCR | [3] |
| adcy2 | Downregulated | Hepatocytes | Japanese Flounder | qPCR | [3] |
| pka | Downregulated | Hepatocytes | Japanese Flounder | qPCR | [3] |
| creb1 | Downregulated | Hepatocytes | Japanese Flounder | qPCR | [3] |
| pgc-1α | Downregulated | Hepatocytes | Japanese Flounder | qPCR | [3] |
| pck1 | Downregulated | Hepatocytes | Japanese Flounder | qPCR | [3] |
| g6pc | Downregulated | Hepatocytes | Japanese Flounder | qPCR | [3] |
Alternative Anti-Diabetic Drugs
GLP-1 receptor agonists mimic the action of the incretin hormone GLP-1, leading to glucose-dependent insulin secretion, suppression of glucagon secretion, and other metabolic benefits.[1][2][4][7][8] Their effects on gene expression are complex and impact various tissues.
| Gene | Effect on Expression | Tissue/Cell Type | Experimental Model | Method | Reference |
| GPR75, GPR56, M3R, CB1R | Increased | Pancreatic beta-cells | Mouse (NIT-1 cells) | qPCR | [1] |
| miR-375 | Decreased | Pancreatic beta-cells | Mouse (β-TC-tet cells) | qPCR | [2] |
| GLP-1R | No significant change | Pancreatic beta-cells | Mouse (NIT-1 cells) | qPCR | [1] |
| Leptin, Agrp, Npy, Pomc | Regulated | Hypothalamus | Obese Mice | Not specified |
SGLT-2 inhibitors block glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. Their effects on gene expression are primarily observed in the renal and cardiovascular systems.
| Gene | Effect on Expression | Tissue/Cell Type | Experimental Model | Method | Reference |
| SGLT2 | Decreased | Kidney | DIO Mice | Not specified | |
| Collagen I, Collagen III, fibronectin 1 | Inhibited | Kidney | DIO Mice | Immunohistochemistry | |
| SIRT6 | Upregulated | Kidney | Dahl Salt-Sensitive Rats | Not specified | |
| HIF-1α | Downregulated | Kidney | Dahl Salt-Sensitive Rats | Not specified | |
| cGCH1 | Increased | Myocardium | Rat (Myocardial Infarction) | Not specified |
DPP-4 inhibitors prevent the degradation of incretin hormones like GLP-1, thereby increasing their circulating levels and enhancing their glucose-lowering effects.
| Gene Category | Effect on Expression | Tissue/Cell Type | Experimental Model | Method | Reference |
| Cell survival and growth genes | Increased | Islets | Zucker Diabetic Fatty Rats | cDNA Microarray | |
| Apoptosis-associated genes | Downregulated | Islets | Zucker Diabetic Fatty Rats | cDNA Microarray |
Sulfonylureas stimulate insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium channels.
| Gene | Effect on Expression | Tissue/Cell Type | Experimental Model | Method | Reference |
| FABP4 | Induced | Adipocytes | Human (Primary culture) | Microarray | |
| Lipid metabolism genes | Induced | Adipocytes | Human (Primary culture) | Microarray | |
| Chemokine genes | Decreased | Adipocytes | Human (Primary culture) | Microarray |
Experimental Workflow for Gene Expression Analysis
Validating the downstream effects of a compound on gene expression typically involves a series of steps from sample preparation to data analysis. The following diagram illustrates a general workflow for RNA sequencing (RNA-seq), a powerful technique for comprehensive transcriptome analysis.
Logical Comparison of Mechanisms
The following diagram illustrates the distinct primary mechanisms of action for this compound and its alternatives.
References
- 1. The effects of liraglutide on expressions of insulin secretion and beta cell survive associated GPCR genes in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liraglutide regulates the viability of pancreatic α-cells and pancreatic β-cells through cAMP-PKA signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Canagliflozin ameliorates high-salt-induced renal injury and premature aging in male Dahl salt-sensitive rats, with associated changes in SIRT6/HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic anti-tumor effects of liraglutide with metformin on pancreatic cancer cells | PLOS One [journals.plos.org]
- 7. Liraglutide improves pancreatic Beta cell mass and function in alloxan-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liraglutide Improves Pancreatic Beta Cell Mass and Function in Alloxan-Induced Diabetic Mice | PLOS One [journals.plos.org]
A Comparative Analysis of the Metabolic Effects of (+)-Adomeglivant and Metformin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions for type 2 diabetes, both established and novel mechanisms of action are continuously explored to address the complex pathophysiology of the disease. This guide provides a comparative overview of the metabolic effects of metformin, a cornerstone biguanide therapy, and (+)-Adomeglivant, a glucagon receptor antagonist. While direct head-to-head clinical trials are not yet available, this document synthesizes existing data on their individual mechanisms, clinical efficacy, and the experimental protocols used to evaluate their metabolic impact.
Executive Summary
Metformin primarily enhances insulin sensitivity and reduces hepatic glucose production through the activation of AMP-activated protein kinase (AMPK).[1][2] In contrast, this compound exerts its glucose-lowering effects by directly antagonizing the glucagon receptor, thereby inhibiting glucagon-mediated hepatic glucose output. This fundamental difference in their primary mechanism of action suggests distinct and potentially complementary roles in the management of hyperglycemia.
Comparative Data on Metabolic Effects
The following tables summarize the reported metabolic effects of this compound and metformin from separate clinical and preclinical studies. It is important to note that these data are not from direct comparative trials and should be interpreted accordingly.
Table 1: Effects on Glucose Metabolism
| Parameter | This compound | Metformin |
| Primary Mechanism | Glucagon Receptor Antagonist | AMPK Activator |
| Effect on Hepatic Glucose Production | Decreases | Decreases[1][2][3] |
| Effect on Insulin Sensitivity | Indirect effects may occur | Increases[1][4][2] |
| Effect on Gut Glucose Utilization | Not a primary mechanism | Increases[1] |
| Fasting Plasma Glucose Reduction | Up to ~1.25 mmol/L (~22.5 mg/dL) | 19 to 84 mg/dL (dose-dependent)[1] |
| HbA1c Reduction | Data from longer-term studies needed | 0.6% to 2.0% (dose-dependent)[1] |
Table 2: Effects on Lipid Metabolism and Body Weight
| Parameter | This compound | Metformin |
| Effect on Body Weight | Generally neutral or modest reduction | Modest weight loss or weight neutrality[2] |
| Effect on LDL Cholesterol | Variable, requires further investigation | Modest reduction[2] |
| Effect on Triglycerides | Variable, requires further investigation | Modest reduction[2] |
Signaling Pathways
The distinct mechanisms of action of this compound and metformin are best understood by examining their respective signaling pathways.
This compound Signaling Pathway
This compound acts as a competitive antagonist at the glucagon receptor (GCGR), a G-protein coupled receptor. By blocking the binding of glucagon, it prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). This leads to decreased activation of Protein Kinase A (PKA) and subsequently reduces the phosphorylation of downstream targets involved in gluconeogenesis and glycogenolysis.
Caption: this compound signaling pathway.
Metformin Signaling Pathway
Metformin's primary molecular target is the inhibition of mitochondrial respiratory chain complex I. This leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK phosphorylates multiple downstream targets, leading to the inhibition of hepatic gluconeogenesis and the promotion of glucose uptake in peripheral tissues.[1][2]
References
Safety Operating Guide
Essential Safety and Disposal Procedures for (+)-Adomeglivant
Disclaimer: This document provides general guidance for the proper disposal of (+)-Adomeglivant based on standard laboratory safety protocols for research chemicals. As a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available, researchers must consult their institution's Environmental Health and Safety (EHS) office for specific requirements and adhere to all local, state, and federal regulations. Due to the lack of comprehensive safety data, this compound should be handled as a potentially hazardous substance.
I. Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for assessing potential hazards and determining appropriate handling and disposal methods.
| Property | Value |
| IUPAC Name | N-[4-[(1R)-1-[[4'-(1,1-dimethylethyl)-2,6-dimethyl[1,1'-biphenyl]-4-yl]oxy]-4,4,4-trifluorobutyl]benzoyl]-β-alanine |
| Molecular Formula | C₃₂H₃₆F₃NO₄ |
| Molecular Weight | 555.6 g/mol |
| CAS Number | 872260-19-0 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
II. Experimental Protocols for Disposal
Specific experimental protocols for the deactivation or disposal of this compound have not been found in the reviewed literature. In the absence of such data, a conservative approach based on general best practices for the disposal of research chemicals is required. The precautionary principle should be applied, treating the compound as hazardous pharmaceutical waste.
III. Step-by-Step Disposal Procedure
The following is a generalized procedure for the disposal of small quantities of this compound, consistent with guidelines for handling novel or uncharacterized research compounds.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. If there is a risk of aerosolization of the powder, a NIOSH-certified respirator should be used, and all handling should occur within a certified chemical fume hood.
-
Waste Segregation: It is critical to segregate waste streams to prevent accidental chemical reactions and ensure compliant disposal. Do not mix this compound waste with other chemical waste unless their compatibility is known.
-
Containment of Solid Waste:
-
Place small quantities of expired or unused this compound powder, along with any contaminated consumables (e.g., pipette tips, weighing paper, gloves), into a designated, leak-proof hazardous waste container.
-
This container should be clearly labeled as "Hazardous Pharmaceutical Waste."
-
-
Containment of Liquid Waste:
-
Solutions containing this compound should not be disposed of down the drain.
-
Collect all liquid waste in a sealed, leak-proof container made of a compatible material.
-
Clearly label the container "Hazardous Pharmaceutical Waste" and list the chemical constituents, including solvents and their approximate concentrations.
-
-
Labeling: All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The name and contact information of the principal investigator.
-
The laboratory location (building and room number).
-
The date when waste was first added to the container.
-
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic. Ensure that incompatible waste types are stored separately.
-
Disposal Request: Once the waste container is full or no longer in use, contact your institution's EHS office to arrange for a hazardous waste pickup. Follow their specific procedures for scheduling and preparing the waste for collection.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Personal protective equipment for handling (+)-Adomeglivant
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like (+)-Adomeglivant is paramount. This guide provides immediate safety protocols, operational instructions, and disposal plans to foster a secure laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for various stages of handling.
| Equipment | Specification | Purpose | Handling Stage |
| Eye/Face Protection | Safety goggles or a face shield | Protects against splashes and airborne particles | All stages |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact | All stages |
| Body Protection | Impermeable lab coat or body covering | Shields skin from contamination | All stages |
| Respiratory Protection | Approved respirator | Prevents inhalation of dust or aerosols | When handling powder or creating solutions outside of a ventilated enclosure |
Note: Open handling of this compound is not recommended. All procedures should be conducted within a suitable containment system, such as a fume hood or ventilated enclosure.
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational plan is critical for the safe and effective use of this compound in a research setting.
A. Preparation and Weighing:
-
Preparation: Before handling, ensure the work area, typically a fume hood or ventilated enclosure, is clean and uncluttered.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: When weighing the solid form of this compound, use a balance inside the ventilated enclosure to minimize the risk of inhalation.
B. Solution Preparation:
-
Solvent Selection: this compound is soluble in DMSO.
-
Dissolving: In a fume hood, slowly add the weighed this compound to the solvent. Cap the container and mix gently until the solid is fully dissolved.
C. Experimental Use:
-
Containment: All experiments involving this compound should be performed within a primary containment device like a fume hood.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, and other solid materials should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste.
B. Disposal Procedure:
-
Collection: Place all waste into the appropriate, designated hazardous waste containers.
-
Labeling: Clearly label the waste containers with the contents, including the name "this compound" and any solvents used.
-
Institutional Guidelines: Follow your institution's specific protocols for the disposal of chemical waste. Do not dispose of this compound down the drain.
IV. Workflow for Handling this compound
Caption: This diagram outlines the procedural flow for safely handling this compound from initial preparation to final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
